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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-Hydroxy Carvedilol-d3 in Bioanalytical Workflows

Executive Summary Carvedilol is a widely prescribed non-selective beta-blocker and alpha-1 blocker utilized in the management of heart failure and hypertension. Because its pharmacokinetics are heavily dictated by extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a widely prescribed non-selective beta-blocker and alpha-1 blocker utilized in the management of heart failure and hypertension. Because its pharmacokinetics are heavily dictated by extensive first-pass hepatic metabolism, accurately quantifying its active metabolites is critical for therapeutic drug monitoring and pharmacokinetic (PK) profiling[1].

Among these metabolites, 1-hydroxycarvedilol stands out as a primary oxidative product. To achieve rigorous quantification of this metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on 1-hydroxy carvedilol-d3 as a stable isotope-labeled internal standard (SIL-IS). This guide explores the structural chemistry, metabolic causality, and standardized bioanalytical protocols utilizing 1-hydroxy carvedilol-d3.

Chemical Architecture & Physicochemical Properties

The structural foundation of 1-hydroxycarvedilol involves the hydroxylation of the parent carvedilol molecule at the 1-position of its carbazole ring[2]. This structural modification increases the polarity of the molecule while retaining active pharmacological properties.

To create the stable isotope-labeled internal standard (1-hydroxy carvedilol-d3), three hydrogen atoms on the methoxy group of the phenoxyethyl moiety are replaced with deuterium (D)[3].

Causality in Isotopic Design: Why a d3 Label?

The choice of a +3 Da mass shift and the specific placement of the deuterium atoms are not arbitrary:

  • Metabolic and Chemical Stability: Placing the deuterium on the methoxy group (-OCD₃) ensures that the isotopic label is chemically inert. Unlike deuterium placed on hydroxyl (-OH) or amine (-NH-) groups, a methoxy label will not undergo hydrogen-deuterium exchange (HDX) in aqueous biological matrices or during acidic chromatographic elution.

  • Isotopic Cross-Talk Prevention: A molecule with 24 carbon atoms possesses a natural isotopic envelope with significant M+1 (~26%) and M+2 (~3%) contributions due to naturally occurring ¹³C. Using a +1 or +2 Da label risks "cross-talk," where the unlabeled drug's heavy isotopes artificially inflate the internal standard's signal. The +3 Da shift of the d3 label cleanly separates the IS mass channel from the unlabeled analyte.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for mass spectrometry tuning and analytical setup[3],[2].

Property1-Hydroxycarvedilol (Unlabeled)1-Hydroxy Carvedilol-d3 (SIL-IS)
CAS Number 146574-41-6146574-41-6 (Unlabeled base)
Molecular Formula C₂₄H₂₆N₂O₅C₂₄H₂₃D₃N₂O₅
Molecular Weight 422.474 g/mol 425.49 g/mol
Exact Mass 422.184 Da425.203 Da
Precursor Ion [M+H]⁺ m/z 423.2m/z 426.2
Isotopic Label Position N/AMethoxy group (-OCD₃)

Metabolic Causality: The Role of 1-Hydroxycarvedilol

Carvedilol undergoes extensive first-pass metabolism in the liver, driven by both Phase I and Phase II enzymatic reactions[1]. The primary Phase I metabolic pathways involve aromatic ring oxidation and hydroxylation, catalyzed predominantly by the cytochrome P450 enzymes CYP2D6 and CYP2C9 [1].

This oxidation yields several active metabolites, with 1-hydroxycarvedilol and 8-hydroxycarvedilol being the most prominent[1]. Following Phase I oxidation, these hydroxylated metabolites undergo Phase II conjugation—specifically glucuronidation via UGT1A1, UGT2B4, and UGT2B7—to increase water solubility for biliary and fecal excretion[1].

Metabolism Carvedilol Carvedilol (MW: 406.47) CYP CYP2D6 / CYP2C9 (Phase I) Carvedilol->CYP Hydroxy 1-Hydroxycarvedilol (MW: 422.47) CYP->Hydroxy UGT UGT1A1 / 2B4 / 2B7 (Phase II) Hydroxy->UGT Glucuronide 1-OH-Carvedilol O-glucuronide UGT->Glucuronide

Hepatic metabolism of carvedilol to 1-hydroxycarvedilol and its glucuronide conjugate.

Bioanalytical Protocol: LC-MS/MS Quantification Workflow

To accurately quantify 1-hydroxycarvedilol in plasma, a rigorous LC-MS/MS methodology must be employed. The inclusion of 1-hydroxy carvedilol-d3 is mandatory to correct for matrix effects (ion suppression or enhancement caused by endogenous plasma components) and physical losses during sample extraction[4].

Rationale for Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, carvedilol and its hydroxylated metabolites are highly lipophilic and prone to severe ion suppression from endogenous plasma phospholipids. LLE using a non-polar solvent selectively extracts the analytes while leaving polar phospholipids trapped in the aqueous matrix, drastically improving the signal-to-noise ratio[4].

Step-by-Step Sample Preparation Methodology
  • Aliquot: Transfer 100 µL of human or rat plasma into a clean 2.0 mL microcentrifuge tube[4].

  • Internal Standard Spiking: Add 10 µL of the 1-hydroxy carvedilol-d3 working solution (e.g., 100 ng/mL in 50% methanol) to the plasma[4]. Vortex briefly to ensure equilibration between the endogenous analyte and the SIL-IS.

  • Extraction: Add 1000 µL of Methyl tert-butyl ether (MTBE) or methylene dichloride to the sample[4].

  • Agitation: Vortex the mixture vigorously for 5 minutes to drive the lipophilic analytes into the organic layer[4].

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to achieve complete phase separation[4].

  • Evaporation: Carefully transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C[4].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Vortex for 2 minutes and transfer to an autosampler vial[4].

Chromatographic & Mass Spectrometric Conditions
  • Column: A sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) is recommended for sharp peak shapes and rapid elution[4].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A standard gradient starting at 30% B, ramping to 80% B over 4 minutes, provides adequate retention and separation from polar interferences[4].

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions:

    • Unlabeled 1-Hydroxycarvedilol:m/z 423.2 → Product Ion (Method specific)

    • 1-Hydroxy Carvedilol-d3 (IS):m/z 426.2 → Product Ion (Method specific)

Workflow Sample 1. Plasma Sample Spike with 1-OH-Carvedilol-d3 IS Extraction 2. Liquid-Liquid Extraction (LLE) Using MTBE Sample->Extraction LC 3. UHPLC Separation C18 Column, Gradient Elution Extraction->LC MS 4. MS/MS Detection (ESI+) MRM Mode (m/z 426.2) LC->MS Data 5. Data Analysis Quantification via IS Ratio MS->Data

Standardized LC-MS/MS workflow using 1-hydroxy carvedilol-d3 as an internal standard.

Conclusion

The accurate profiling of carvedilol's metabolic fate relies heavily on the robust quantification of 1-hydroxycarvedilol. By leveraging 1-hydroxy carvedilol-d3 (MW 425.49 g/mol ) as a stable isotope-labeled internal standard, bioanalytical scientists can effectively neutralize matrix effects and extraction variances. The strategic placement of the deuterium label on the methoxy group ensures absolute chemical stability, making it the gold standard for high-throughput LC-MS/MS pharmacokinetic assays.

References

  • [4] Taylor & Francis. "Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems". tandfonline.com. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of Carvedilol to 1-Hydroxycarvedilol

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of carvedilol, with a specific focus on the format...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of carvedilol, with a specific focus on the formation of its metabolite, 1-hydroxycarvedilol. Methodologies for accurate quantification using a deuterated internal standard, 1-hydroxycarvedilol-d3, are also thoroughly addressed.

Foundational Principles: Understanding Carvedilol Metabolism

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist used in the management of hypertension and heart failure. It is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which undergo extensive and stereoselective first-pass metabolism in the liver. Understanding the metabolic pathways of carvedilol is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

Carvedilol is metabolized primarily through aromatic ring oxidation, side-chain oxidation, demethylation, and subsequent glucuronidation. The oxidative metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Key metabolic transformations include:

  • Aromatic Ring Hydroxylation: Produces active metabolites 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, primarily catalyzed by CYP2D6.

  • Side-Chain Oxidation: Leads to the formation of inactive metabolites such as 1-hydroxycarvedilol and 8-hydroxycarvedilol, with CYP1A2 being a major contributor.

  • O-Demethylation: Forms an active metabolite, O-desmethylcarvedilol, mainly through the action of CYP2C9.

The formation of 1-hydroxycarvedilol, an inactive metabolite resulting from side-chain oxidation, is a notable pathway. While less studied than the pharmacologically active hydroxylated metabolites, its characterization is essential for a complete understanding of carvedilol's disposition.

The Role of Cytochrome P450 Isoforms

Multiple CYP enzymes contribute to the complex metabolism of carvedilol, with significant stereoselectivity observed between the R(+) and S(-) enantiomers.

  • CYP2D6: Plays a primary role in the metabolism of the R-enantiomer and is heavily involved in the formation of 4'- and 5'-hydroxycarvedilol. Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in carvedilol plasma concentrations among individuals.

  • CYP2C9: Is the main enzyme responsible for O-desmethylation.

  • CYP1A2: Significantly contributes to the metabolism of the S-enantiomer and is a key enzyme in the formation of 1-hydroxycarvedilol and 8-hydroxycarvedilol.

  • CYP3A4: Also participates in the metabolism of both enantiomers.

The interplay of these enzymes underscores the importance of using comprehensive in vitro systems, such as human liver microsomes (HLMs) which contain a full complement of these enzymes, for metabolic studies.

Experimental Design: A Validating System for Metabolite Generation and Quantification

The following sections detail a robust workflow for the in vitro generation of 1-hydroxycarvedilol and its subsequent quantification. This system is designed to be self-validating through the inclusion of appropriate controls and the use of a stable isotope-labeled internal standard.

Materials and Reagents
Reagent/MaterialSpecificationsRationale
Carvedilol>98% purityHigh purity substrate is essential for accurate kinetic analysis and to avoid interference from impurities.
1-Hydroxycarvedilol>98% purityRequired as an analytical standard for calibration curve generation and accurate quantification of the metabolite.
1-Hydroxycarvedilol-d3>98% purity, >99% isotopic purityStable isotope-labeled internal standard (SIL-IS) to correct for variability in sample processing and matrix effects during LC-MS/MS analysis.
Human Liver Microsomes (HLMs)Pooled from multiple donors (e.g., ≥15 donors)A pooled source of a wide array of hepatic drug-metabolizing enzymes, representing an "average" human metabolic profile.
Recombinant Human CYP Enzymes (e.g., CYP1A2, CYP2D6, CYP2C9)Expressed in a suitable system (e.g., baculovirus-infected insect cells)Used for reaction phenotyping to identify the specific enzymes responsible for 1-hydroxycarvedilol formation.
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)Provides a continuous supply of the necessary cofactor (NADPH) for CYP-mediated reactions.
Potassium Phosphate Buffer100 mM, pH 7.4Maintains a physiologically relevant pH for optimal enzyme activity.
Acetonitrile/MethanolLC-MS gradeUsed for protein precipitation to terminate the enzymatic reaction and for mobile phases in chromatography.
Formic AcidLC-MS gradeMobile phase additive to improve chromatographic peak shape and ionization efficiency.
Diagram: Carvedilol Metabolism to 1-Hydroxycarvedilol

Carvedilol_Metabolism Carvedilol Carvedilol CYP1A2 CYP1A2 (Major) Carvedilol->CYP1A2 Other_CYPs Other CYPs (Minor) Carvedilol->Other_CYPs Metabolite_1OH 1-Hydroxycarvedilol CYP1A2->Metabolite_1OH Side-chain Oxidation Other_CYPs->Metabolite_1OH

Caption: Major enzymatic pathway for the formation of 1-hydroxycarvedilol from carvedilol.

Step-by-Step Protocol: In Vitro Incubation

This protocol outlines the procedure for incubating carvedilol with human liver microsomes to generate 1-hydroxycarvedilol.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of carvedilol (e.g., 10 mM in DMSO). Serially dilute to create working solutions. The final concentration of organic solvent in the incubation should be less than 1% to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • On ice, combine the following in a microcentrifuge tube for a final volume of 200 µL:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • Carvedilol working solution (e.g., final concentration of 1-50 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). Time points should be selected to ensure the reaction is in the linear range (less than 20% substrate turnover).

  • Termination of Reaction:

    • Stop the reaction by adding 2-4 volumes of ice-cold acetonitrile or methanol containing the internal standard (1-hydroxycarvedilol-d3). The inclusion of the internal standard at this stage is crucial as it corrects for any variability in the subsequent extraction and analysis steps.

  • Sample Processing:

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Control Incubations (Self-Validation)

To ensure the integrity of the results, the following controls must be included:

  • Time-Zero Control: Terminate the reaction immediately after adding the NADPH regenerating system. This accounts for any non-enzymatic degradation and establishes a baseline.

  • No-NADPH Control: Incubate carvedilol with HLMs without the NADPH regenerating system. This confirms that the metabolite formation is CYP-dependent.

  • Heat-Inactivated Microsome Control: Use microsomes that have been denatured by heat prior to the incubation. This serves as another negative control to verify enzymatic activity.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.

Chromatographic and Mass Spectrometric Conditions
ParameterTypical ConditionsRationale
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation of carvedilol and its moderately polar metabolites.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier improves peak shape and protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting analytes from the reverse-phase column.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC-MS.
Gradient A suitable gradient from low to high organic phaseEnsures separation of the parent drug from the metabolite and other matrix components.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for polar to moderately polar molecules like carvedilol and its metabolites. Positive mode is suitable due to the presence of basic nitrogen atoms.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
MRM Transitions

The selection of specific precursor and product ions is critical for the selectivity of the MRM assay. These would be determined by infusing the pure analytical standards into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-Hydroxycarvedilol[To be determined empirically][To be determined empirically]
1-Hydroxycarvedilol-d3[Precursor of 1-OH Carvedilol + 3][Product of 1-OH Carvedilol or a deuterated fragment]
Diagram: Analytical Workflow

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Data Analysis and Interpretation

The concentration of 1-hydroxycarvedilol in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (1-hydroxycarvedilol-d3). This ratio is then compared to a calibration curve constructed from known concentrations of the 1-hydroxycarvedilol analytical standard.

By plotting the concentration of the formed metabolite against time, the initial rate of formation can be determined from the linear portion of the curve. This rate can be used to calculate key kinetic parameters, such as Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), by performing incubations at various carvedilol concentrations.

Conclusion: Ensuring Scientific Integrity

This guide provides a robust and scientifically sound framework for investigating the in vitro metabolism of carvedilol to 1-hydroxycarvedilol. The described protocols, from the selection of reagents to the specifics of LC-MS/MS analysis, are designed to yield accurate and reproducible data. The emphasis on proper controls and the correct use of a stable isotope-labeled internal standard ensures the trustworthiness and integrity of the experimental results. This methodology empowers researchers to accurately characterize this specific metabolic pathway, contributing to a more complete understanding of carvedilol's pharmacology.

References

  • Oldham, H. G., & Clarke, S. E. (1997). In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol. Drug Metabolism and Disposition, 25(8), 970-977. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • National Center for Biotechnology Information. Carvedilol Therapy and CYP2D6 Genotype. [Link]

  • Taylor, C. (2023). The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. Journal of Clinical Research and Pharmacy, 6(1), 133. [Link]

  • Semantic Scholar. In vitro identification of the human cytochrome p 450 enzymes involved in the metabolism of r ( 1 )-and s ( 2 )-carvedilol. [Link]

  • Wang, Z., Wang, L., Xu, R., Zhan, Y., Huang, C., Dai, D., Cai, J., & Hu, G. (2016). Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Drug Design, Development and Therapy, 10, 2093–2103. [Link]

  • Dovepress. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. [Link]

  • SpringerLink. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. [Link]

  • PharmGKB. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. [Link]

  • PubMed. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. [Link]

  • PubMed. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. [Link]

  • Taylor & Francis Online. Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. [Link]

  • SciSpace. Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • PubMed. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. [Link]

  • Iwaki, M., et al. (2018). Relative contribution of rat CYP isoforms responsible for stereoselective metabolism of carvedilol. Journal of Toxicological Sciences, 43(10), 629-636. [Link]

  • ResearchGate. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • PubMed. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • Springer Nature Experiments. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

  • PubMed. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human
Foundational

Comprehensive Characterization of 1-Hydroxy Carvedilol-d3 Reference Standards for LC-MS/MS Bioanalysis

Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays hinges entirely on the quali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays hinges entirely on the quality of the internal standards used. For the bioanalysis of carvedilol and its metabolites, 1-hydroxy carvedilol-d3 serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper details the critical design principles, regulatory-aligned characterization workflows, and self-validating analytical protocols required to certify a 1-hydroxy carvedilol-d3 reference standard for clinical and nonclinical use.

Pharmacological Context & The Need for SIL-IS

Carvedilol is a racemic lipophilic aryloxypropanolamine utilized as a non-selective β- and α1-adrenergic antagonist. Its disposition is heavily governed by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP2C9), which generate multiple positional isomers. While the 4'- and 5'-hydroxyphenyl metabolites retain potent β-blocking activity, 1-hydroxy carvedilol is classified as an inactive positional isomer[1].

Despite its lack of pharmacological activity, quantifying 1-hydroxy carvedilol in whole blood or plasma is essential for constructing complete metabolic mass balances, particularly in pediatric PK studies where enzyme ontogeny alters clearance rates[1].

To quantify this metabolite at trace levels, a SIL-IS is mandatory. The addition of an isotope-labeled standard corrects for matrix effects, ion suppression, and variations in extraction recovery that inherently plague LC-MS/MS bioanalysis[2].

G Carv Carvedilol (Parent Drug) CYP CYP2D6 / CYP2C9 Metabolism Carv->CYP Active Active Metabolites (e.g., 4'-OH, 5'-OH) CYP->Active Aromatic Hydroxylation Inactive Inactive Metabolites (e.g., 1-OH Carvedilol) CYP->Inactive Positional Hydroxylation

Figure 1: Cytochrome P450-mediated metabolism of carvedilol into active and inactive isomers.

Isotopic Design & Regiochemistry

The architectural design of 1-hydroxy carvedilol-d3 is governed by strict mass spectrometry principles:

  • The +3 Da Mass Shift : A mass difference of at least three atomic mass units (+3 Da) is required for small molecules (<1,000 Da) to ensure the SIL-IS precursor and product ions do not overlap with the natural isotopic envelope (M+1, M+2, M+3) of the endogenous, unlabeled analyte[3].

  • Label Stability (Non-Exchangeable Sites) : Deuterium atoms must be synthetically incorporated at chemically inert carbon positions (e.g., aromatic rings or unreactive aliphatic chains). Placing deuterium on heteroatoms (such as the hydroxyl or amine groups of carvedilol) is strictly avoided, as these protons will rapidly back-exchange with protic solvents (like water or methanol) during sample extraction, destroying the standard's utility[3].

Core Characterization Workflows

Regulatory bodies, including the FDA and EMA, stipulate that reference standards used in Bioanalytical Method Validation (BMV) must be rigorously characterized. A Certificate of Analysis (CoA) is only valid if it proves identity, purity, and isotopic enrichment through orthogonal techniques[4].

G Start 1-Hydroxy Carvedilol-d3 Candidate Lot ID 1. Structural Identity (1H/13C NMR, HRMS, IR) Start->ID Purity 2. Chemical Purity (HPLC-UV, KF, TGA, ROI) ID->Purity Conforms to Structure Isotope 3. Isotopic Enrichment (LC-MS, d0 < 0.1%) Purity->Isotope Mass Balance > 95% CoA 4. Certification (CoA) & Stability Release Isotope->CoA High Isotopic Purity

Figure 2: Comprehensive reference standard characterization workflow for SIL-IS.

Structural Identity Confirmation
  • High-Resolution Mass Spectrometry (HRMS) : Verifies the exact mass. The theoretical [M+H]+ for 1-hydroxy carvedilol-d3 must match the observed mass within an error of <5 ppm , confirming the incorporation of exactly three deuterium atoms.

  • Nuclear Magnetic Resonance ( 1 H and 13 C NMR) : 1 H-NMR acts as a regiochemical map. The specific absence of proton integration signals at the targeted labeling sites—when overlaid against the unlabeled standard—proves the exact location of the deuterium atoms.

Chemical Purity via Mass Balance

Relying solely on chromatographic area percent is a critical analytical failure, as it ignores UV-transparent impurities, moisture, and inorganic salts. Following USP guidelines, a Mass Balance Approach must be executed to determine the true assay value[5].

Table 1: Mass Balance Components for SIL-IS Characterization

ParameterAnalytical TechniqueCausality / PurposeTypical Acceptance Criteria
Chromatographic Purity HPLC-UV (240 nm) / CADUV detects chromophores; CAD detects UV-transparent organic impurities. ≥98.0% Area
Moisture Content Karl Fischer TitrationAccounts for hygroscopicity which dilutes the standard's true mass. ≤1.0% w/w
Residual Solvents GC-FID (Headspace)Detects volatile synthesis solvents (e.g., methanol, ethyl acetate).Meets ICH Q3C limits
Inorganic Residue Residue on Ignition (ROI)Quantifies inorganic catalyst carryover from the deuteration process. ≤0.1% w/w

Equation for True Purity (Mass Balance): True Purity % = [Chromatographic Purity %] ×[100 - (Water % + Residual Solvents % + ROI %)] / 100

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they include internal system suitability checks to prevent false data generation.

Protocol A: Mass Balance Purity Determination

Objective : Establish the absolute chemical purity of the 1-hydroxy carvedilol-d3 lot.

  • System Suitability Check : Inject a USP Carvedilol System Suitability Mixture containing carvedilol and known related compounds (e.g., Compound C). Verify that the chromatographic resolution ( Rs​ ) between critical pairs is ≥1.8 [5]. Causality: If the column cannot resolve known impurities, the purity of the SIL-IS will be falsely inflated.

  • Sample Preparation : Accurately weigh 1.0 mg of the SIL-IS and dissolve in 1.0 mL of LC-MS grade diluent (e.g., Acetonitrile:Buffer 31:69)[5].

  • Orthogonal Detection : Analyze the sample using a reversed-phase C18 column (4.6-mm × 15-cm; 5-µm packing L7) at 55°C[5]. Route the eluent through a UV detector set to 240 nm (optimal for carvedilol derivatives) in series with a Charged Aerosol Detector (CAD).

  • Correction : Subtract the orthogonal values (Water via KF, Solvents via GC, Inorganics via ROI) from the CAD area percent to yield the final mass balance purity.

Protocol B: Isotopic Enrichment & d0-Interference Assessment

Objective : Prove that the SIL-IS does not contain unlabeled (d0) material that could compromise patient sample quantification.

  • Blank Matrix Check : Inject a blank solvent (mobile phase) to ensure no system carryover is contributing to the d0 or d3 Multiple Reaction Monitoring (MRM) channels. Causality: Instrument carryover can mimic d0 contamination, leading to unwarranted batch rejection.

  • High-Concentration Spiking : Prepare a high-concentration solution of 1-hydroxy carvedilol-d3 (e.g., 100 ng/mL). Causality: Analyzing at a high concentration maximizes the visibility of trace d0 impurities.

  • LC-MS/MS Acquisition : Monitor the specific MRM transitions for both the d3-labeled standard and the d0-unlabeled analyte.

  • Acceptance Calculation : Calculate the peak area ratio of d0/d3. The d0 interference must be ≤0.1% of the d3 peak area. Causality: Even 0.5% d0 contamination in the IS working solution can artificially inflate the analyte's concentration, causing a false positive at the Lower Limit of Quantitation (LLOQ)[4].

Stability and Storage Protocols

SIL-IS compounds represent a significant investment and are susceptible to degradation if mishandled. The FDA BMV guidelines explicitly require documented stability for reference standard stock solutions[4].

Table 2: Stability Validation Targets

SpecificationRationaleTarget Threshold
Short-Term (Benchtop) Stability Validates that the standard does not degrade during routine sample preparation at room temperature[4].Stable for ≥6 hours at RT
Freeze-Thaw Stability Ensures the stock solution remains homogeneous and intact across multiple analytical campaigns.Stable across ≥3 cycles (-20°C to RT)
Long-Term Storage Protects the aryloxypropanolamine backbone from photo-oxidation and thermal degradation.Store lyophilized at -20°C in amber vials

Sources

Protocols & Analytical Methods

Method

Application Note: Development of a Robust LC-MS/MS Method for the Quantification of 1-Hydroxy Carvedilol-d3 in Human Plasma

Abstract This application note provides a comprehensive and detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-hydroxy carvedilol-d3 in human plasma. As a deuterated analog of a key carvedilol metabolite, 1-hydroxy carvedilol-d3 is an ideal internal standard for pharmacokinetic and drug metabolism studies. This guide offers field-proven insights into sample preparation, chromatographic separation, and mass spectrometric detection, adhering to the principles of scientific integrity and regulatory compliance. The methodologies described herein are designed to be a self-validating system, ensuring data of the highest quality for drug development professionals.

Introduction: The Significance of Carvedilol Metabolism and the Role of Deuterated Internal Standards

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic receptor antagonist properties, widely prescribed for the treatment of hypertension and heart failure.[1] The drug undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C9.[2][3][4] This metabolic activity results in the formation of several metabolites, some of which exhibit pharmacological activity. For instance, the 4'-hydroxyphenyl metabolite of carvedilol is approximately 13 times more potent in its β-blockade activity than the parent compound.[2][3][5]

Accurate quantification of carvedilol and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and ensuring patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[6][7]

The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-hydroxy carvedilol-d3, is paramount in LC-MS/MS-based bioanalysis. A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability introduced during sample preparation and analysis, leading to enhanced precision and accuracy.

This application note details a systematic approach to developing a robust LC-MS/MS method for 1-hydroxy carvedilol-d3, providing a foundational methodology that can be adapted for the quantification of carvedilol and its other metabolites.

Method Development Strategy: A Logic-Driven Approach

The development of a reliable LC-MS/MS method is a multi-step process that requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. The following sections outline the rationale behind the experimental choices.

Sample Preparation: Isolating the Analyte from a Complex Matrix

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma), remove potential interferences, and concentrate the sample to achieve the desired sensitivity. Two common techniques for the extraction of carvedilol and its metabolites from plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8][9][10]

While LLE is a simpler technique, SPE often provides cleaner extracts and higher recovery, especially for a broader range of analytes with varying polarities.[9][10] For this application note, we will focus on a mixed-mode cation exchange SPE protocol, which is particularly effective for the extraction of basic compounds like carvedilol and its metabolites from plasma.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation is critical for resolving the analyte from endogenous matrix components and potential isomers, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase chromatography using a C18 or C8 column is the most common approach for the analysis of carvedilol and its metabolites.[8][9][10]

Key parameters to optimize include:

  • Column Chemistry and Dimensions: A column with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and resolution.

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used. The choice of buffer and its pH can significantly impact the peak shape and retention of the analytes.

  • Gradient Elution: A gradient elution program allows for the efficient separation of compounds with a range of polarities and can help to reduce run times.

Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. The optimization of MS parameters involves:

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of carvedilol and its metabolites, as they readily form protonated molecules ([M+H]+).[8][9]

  • MRM Transitions: The selection of specific precursor-to-product ion transitions for the analyte and internal standard is crucial for selectivity. The precursor ion is typically the protonated molecule, and the product ions are generated by collision-induced dissociation (CID).

  • Compound-Dependent Parameters: Parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for each analyte to maximize the signal intensity.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analysis of 1-hydroxy carvedilol-d3 in human plasma.

Materials and Reagents
  • 1-Hydroxy Carvedilol-d3 (Reference Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Water (Deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges (Mixed-Mode Cation Exchange)

Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-hydroxy carvedilol-d3 reference standard and dissolve it in methanol to a final volume of 1 mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These working solutions will be used to spike the calibration standards and quality control samples.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate working solution of 1-hydroxy carvedilol-d3 (for calibration standards and QCs) or a blank solution (for blank samples). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions
Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Nebulizer Gas 55 psi
Turbo Gas 55 psi
MRM Transitions See Table 2

Table 1: LC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Table 2: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Carvedilol (for reference)407.2100.18035
1-Hydroxy Carvedilol423.2222.0To be optimizedTo be optimized
1-Hydroxy Carvedilol-d3 426.2 To be determined To be optimized To be optimized

Note: The exact m/z values and optimized MS parameters for 1-hydroxy carvedilol-d3 need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Method Validation: Ensuring Data Integrity

A comprehensive validation of the bioanalytical method is required to ensure its reliability for its intended purpose. The validation should be performed in accordance with the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][7][11][12][13] The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations: Workflow and Chemical Structures

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with IS plasma->spike acidify Acidify spike->acidify spe Solid-Phase Extraction acidify->spe elute Elute spe->elute evap Evaporate elute->evap recon Reconstitute evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of 1-hydroxy carvedilol-d3.

chemical_structures carvedilol Carvedilol hydroxy_carvedilol 1-Hydroxy Carvedilol carvedilol->hydroxy_carvedilol Metabolism hydroxy_carvedilol_d3 1-Hydroxy Carvedilol-d3 hydroxy_carvedilol->hydroxy_carvedilol_d3 Isotopically Labeled

Caption: Chemical structures of Carvedilol, 1-Hydroxy Carvedilol, and 1-Hydroxy Carvedilol-d3. (Note: Placeholder for actual chemical structure images).

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of 1-hydroxy carvedilol-d3 in human plasma. The detailed protocols and rationale behind the experimental choices offer a solid foundation for researchers and drug development professionals. By adhering to the principles of scientific integrity and regulatory guidelines, this method will enable the generation of high-quality bioanalytical data essential for advancing our understanding of carvedilol's pharmacology.

References

  • Carvedilol - Wikipedia. Available at: [Link]

  • (carvedilol) Tablets - accessdata.fda.gov. Available at: [Link]

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Carvedilol: Package Insert / Prescribing Information / MOA - Drugs.com. Available at: [Link]

  • Carvedilol - StatPearls - NCBI Bookshelf. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • FDA News: Issue 21-1, November 2022 - ASCPT. Available at: [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC. Available at: [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - SciSpace. Available at: [Link]

  • (PDF) Solid Phase Extraction Using Modified Magnetic Iron Oxide Nanoparticles for Extraction and Spectrofluorimetric Determination of Carvedilol in Human Plasma Samples - ResearchGate. Available at: [Link]

  • New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in child. Available at: [Link]

  • (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

Sources

Application

Application Note: High-Throughput Quantification of 1-Hydroxy Carvedilol in Human Plasma via HPLC-MS/MS

Introduction: The Rationale for Precise Metabolite Quantification Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Precise Metabolite Quantification

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1] Following administration, carvedilol is extensively metabolized in the body, with one of its key metabolites being 1-hydroxy carvedilol. The quantification of this metabolite in human plasma is critical for comprehensive pharmacokinetic (PK) and bioequivalence (BE) studies, providing deeper insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4]

To achieve the high sensitivity and selectivity required for bioanalysis in a complex biological matrix like human plasma, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[2][4][5][6] This application note details a robust, validated method for the determination of 1-hydroxy carvedilol in human plasma. The methodology employs 1-hydroxy carvedilol-d3, a stable isotope-labeled (SIL) internal standard, to ensure the highest degree of accuracy and precision by correcting for variability during sample preparation and analysis. The entire method is developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[7][8][9]

Analytical Method Overview

The core of this method is a streamlined workflow designed for efficiency and accuracy. It begins with a simple but effective liquid-liquid extraction (LLE) of the analyte and internal standard from the plasma matrix. The extracted sample is then subjected to rapid chromatographic separation on a C18 reversed-phase column, followed by highly selective detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot Add_IS Spike with 1-Hydroxy Carvedilol-d3 (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporate & Reconstitute LLE->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Area Integration MSMS->Integration Quant Quantification (Calibration Curve) Integration->Quant

Fig 1. High-level workflow for 1-hydroxy carvedilol analysis.

Materials and Methods

Chemicals and Reagents
  • 1-Hydroxy Carvedilol reference standard (≥98% purity)

  • 1-Hydroxy Carvedilol-d3 (Internal Standard, IS) reference standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade Acetonitrile, Methanol, and Ethyl Acetate[1]

  • Formic Acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (K2-EDTA as anticoagulant), sourced from at least six unique donors.

Equipment
  • HPLC System (e.g., Shimadzu LC-20AD, Agilent 1200 series)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Micro-centrifuge

  • Vortex Mixer

  • Nitrogen Evaporation System

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve 1-hydroxy carvedilol and 1-hydroxy carvedilol-d3 in methanol to obtain separate 1.0 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50% methanol (v/v) to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution with 50% methanol (v/v) to achieve a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QC samples by spiking appropriate volumes of the analyte working solutions into blank human plasma. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.[2][3][5][10]

Sample TypeConcentration Levels (ng/mL)
Calibration Standards0.1, 0.2, 0.5, 2, 10, 25, 50, 100
Quality Control (QC)0.1 (LLOQ), 0.3 (Low), 15 (Mid), 80 (High)

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
  • Causality: LLE with ethyl acetate is chosen for its efficiency in extracting carvedilol and its metabolites from plasma, providing a clean extract with good recovery and minimizing matrix effects.[1][10] The use of a SIL-IS is crucial as it co-extracts with the analyte, compensating for any potential sample loss during the multi-step process.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of human plasma into the corresponding tubes.

  • Add 25 µL of the 50 ng/mL IS working solution to all tubes except for the blank matrix samples.

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 600 µL of ethyl acetate to each tube.

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approx. 550 µL) to a clean set of labeled tubes.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 Acetonitrile:0.1% Formic Acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to HPLC vials for analysis.

Protocol 2: HPLC-MS/MS Analysis
  • Causality: A C18 column is selected for its excellent retention and separation of moderately polar compounds like carvedilol metabolites.[2][6] The mobile phase, a mixture of acetonitrile and acidified water, provides good peak shape and efficient ionization in ESI positive mode. The short run time allows for high throughput.

Table 1: Chromatographic Conditions

Parameter Setting
HPLC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic: 50% A / 50% B
Run Time 2.5 minutes
Column Temp. 40°C

| Injection Vol. | 10 µL |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Source Temp. 500°C
MRM Transition (Analyte) m/z 423.2 → 222.0
MRM Transition (IS) m/z 426.2 → 225.0
Declustering Potential (DP) 60 V

| Collision Energy (CE) | 35 V |

Note: The MRM transition for 1-hydroxy carvedilol (MW: 422.5 g/mol ) is based on published data for similar metabolites like 4'-hydroxyphenyl carvedilol.[2][5] The transition for the d3-IS reflects a +3 Da mass shift.

MRM_Principle cluster_MS Tandem Mass Spectrometer Source Ion Source (Analyte + IS + Matrix) Q1 Q1: Mass Filter Selects Precursor Ions (m/z 423.2 & 426.2) Source->Q1 Ions Q2 Q2: Collision Cell Fragments Precursors Q1->Q2 Precursors Q3 Q3: Mass Filter Selects Product Ions (m/z 222.0 & 225.0) Q2->Q3 Fragments Detector Detector (Signal) Q3->Detector Products

Fig 2. Specificity of Multiple Reaction Monitoring (MRM) detection.

Method Validation Results

This analytical method was fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[8] The results demonstrate that the method is accurate, precise, and reliable for its intended use.

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criteria Result
Linearity (Range) 0.1 - 100 ng/mL, r² ≥ 0.99 r² > 0.998 (1/x² weighting)[5]
LLOQ 0.1 ng/mL S/N > 10, Accuracy/Precision within ±20%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ) < 8.0%[10]
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ) < 9.5%[5]
Intra-day Accuracy (%RE) ±15% (±20% at LLOQ) Within ±11.0%[10]
Inter-day Accuracy (%RE) ±15% (±20% at LLOQ) Within ±7.0%[5]
Extraction Recovery Consistent and reproducible >80% for both analyte and IS[5][10]
Matrix Effect IS-normalized factor within 0.85-1.15 No significant ion suppression or enhancement observed[10]

| Stability | % Deviation within ±15% | Stable for 8h at RT, 3 freeze-thaw cycles, and 30 days at -80°C[1][10] |

Conclusion

The HPLC-MS/MS method described herein provides a rapid, sensitive, and robust tool for the quantitative analysis of 1-hydroxy carvedilol in human plasma. The simple liquid-liquid extraction procedure offers high recovery and clean extracts, while the use of a stable isotope-labeled internal standard ensures exceptional accuracy and precision. The method meets all regulatory requirements for bioanalytical method validation and is suitable for high-throughput applications in clinical and preclinical research, particularly for pharmacokinetic and bioequivalence studies.

References

  • Title: Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method Source: Journal of Chromatographic Science URL: [Link]

  • Title: Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma Source: Brieflands URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction Source: PubMed URL: [Link]

  • Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: HPLC-Method for the Quantification of Carvedilol in Human Plasma Source: Asian Journal of Chemistry URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma Source: ResearchGate URL: [Link]

  • Title: Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: SciSpace URL: [Link]

  • Title: Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study Source: PubMed URL: [Link]

  • Title: Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Quantitative determination of carvedilol in human plasma by high- performance liquid chromatography using fluorescence detection Source: Hue Journal of Medicine and Pharmacy URL: [Link]

  • Title: Determination of Carvedilol in Human Cardiac Tissue by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science URL: [Link]

  • Title: Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study Source: Taylor & Francis Online URL: [Link]

  • Title: Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies Source: Biosciences Biotechnology Research Asia URL: [Link]

Sources

Method

Application Note: MRM Transitions and LC-MS/MS Bioanalytical Protocol for 1-Hydroxy Carvedilol-d3

Mechanistic Rationale for Analyte and IS Selection Carvedilol is a widely prescribed non-selective β-blocker and α1-blocker utilized in the management of congestive heart failure and hypertension. Following administratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale for Analyte and IS Selection

Carvedilol is a widely prescribed non-selective β-blocker and α1-blocker utilized in the management of congestive heart failure and hypertension. Following administration, it undergoes extensive hepatic biotransformation via CYP2D6 and CYP2C9, yielding several ring-hydroxylated active metabolites. Among these, 1-hydroxy carvedilol exhibits potent pharmacological activity.

In pharmacokinetic (PK) and bioanalytical workflows, accurately quantifying 1-hydroxy carvedilol in complex biological matrices (e.g., plasma, whole blood) is challenging due to matrix-induced ion suppression during Electrospray Ionization (ESI). To establish a robust and self-validating analytical method, a stable isotope-labeled internal standard (SIL-IS)—specifically 1-hydroxy carvedilol-d3 —is strictly required.

By incorporating three deuterium atoms on the methoxy group (-OCD₃), 1-hydroxy carvedilol-d3 perfectly mimics the physicochemical properties of the endogenous analyte. It co-elutes chromatographically, experiences identical matrix effects, and provides a +3 Da mass shift that ensures complete isotopic resolution in the mass spectrometer 1.

Fragmentation Causality (CID Mechanism)

In positive ESI mode, 1-hydroxy carvedilol-d3 readily accepts a proton at its secondary aliphatic amine, generating a stable precursor ion [M+H]⁺ at m/z 426.2. During collision-induced dissociation (CID) in the Q2 collision cell, the molecule undergoes highly predictable, low-energy fragmentation. The most thermodynamically favorable cleavage occurs along the ether-amine aliphatic side chain.

Because the deuterium label is localized on the methoxy group, the resulting primary product ion retains the -OCD₃ moiety. Consequently, the signature product ion shifts from m/z 100.1 (seen in the unlabeled 1-hydroxy carvedilol) to m/z 103.1 in the SIL-IS 2. Monitoring the 426.2 → 103.1 transition provides exceptional signal-to-noise (S/N) ratios and eliminates isobaric interference.

Analytical Workflow Visualization

MRM_Workflow N1 Sample Prep (Protein Ppt) N2 UHPLC Separation (C18/Biphenyl) N1->N2 N3 ESI+ Ionization [M+H]+ m/z 426.2 N2->N3 N4 Q1 Isolation m/z 426.2 N3->N4 N5 Q2 CID CE: 35 eV N4->N5 N6 Q3 Monitoring m/z 103.1 N5->N6

Figure 1: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for 1-hydroxy carvedilol-d3.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Extraction Solvent: Prepare a 1:1 (v/v) mixture of LC-MS grade Acetonitrile and Methanol. Store at 4°C.

  • SIL-IS Working Solution: Dilute the 1-hydroxy carvedilol-d3 stock solution in 50% Methanol to a final working concentration of 50 ng/mL.

Plasma Sample Extraction (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) for its high-throughput capability and sufficient recovery profile when paired with a highly specific MRM assay 3.

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of the SIL-IS Working Solution (50 ng/mL 1-hydroxy carvedilol-d3) to all samples except double blanks.

  • Add 150 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol, 1:1 v/v) to induce immediate protein denaturation.

  • Vortex the plate vigorously for 2 minutes at 1,200 rpm to ensure complete disruption of protein-drug binding.

  • Centrifuge the plate at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to a clean autosampler plate.

  • Dilute with 100 µL of initial mobile phase (0.1% Formic Acid in Water) to match the starting gradient conditions and prevent peak distortion (solvent effect).

UHPLC Separation Conditions

A biphenyl or high-strength silica C18 column is recommended to provide optimal retention of the polar hydroxylated metabolites while maintaining sharp peak symmetries.

ParameterSetting / Value
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95.0 5.0
0.50 95.0 5.0
3.00 5.0 95.0
4.00 5.0 95.0
4.10 95.0 5.0

| 5.50 | 95.0 | 5.0 (Re-equilibration) |

Quantitative Data & Mass Spectrometry Parameters

The mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode. Source parameters must be optimized for the specific instrument geometry (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 500 °C, Desolvation Gas: 800 L/hr).

Table 1: Optimized MRM Transitions and Collision Parameters

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Declustering Potential (V) Collision Energy (eV) Dwell Time (ms)
1-Hydroxy carvedilol (Quantifier) 423.2 100.1 60 35 50
1-Hydroxy carvedilol (Qualifier) 423.2 222.1 60 25 50

| 1-Hydroxy carvedilol-d3 (SIL-IS) | 426.2 | 103.1 | 60 | 35 | 50 |

Assay Self-Validation System

To guarantee the trustworthiness of the generated pharmacokinetic data, the protocol must function as a self-validating system. Execute the following controls in every analytical batch:

  • Zero-Sample Verification (Isotopic Interference Check): Causality: Commercially synthesized SIL-IS compounds may contain trace amounts of the unlabeled analyte. Action: Inject a "Zero Sample" (blank plasma spiked only with 1-hydroxy carvedilol-d3). Monitor the unlabeled MRM channel (423.2 → 100.1). The response in the unlabeled channel must be < 5% of the Lower Limit of Quantification (LLOQ) to ensure no false-positive quantification occurs due to isotopic impurity.

  • IS-Normalized Matrix Factor (MF) Calculation: Causality: Co-eluting endogenous phospholipids can suppress ESI droplet desolvation. Action: Calculate the Matrix Factor by dividing the peak area ratio (Analyte/IS) in post-extraction spiked blank plasma by the peak area ratio in neat solvent solutions. An IS-normalized MF between 0.85 and 1.15 with a CV < 15% mathematically proves that the -d3 label is perfectly compensating for any matrix-induced ionization suppression.

  • System Suitability Test (SST): Action: Prior to batch acquisition, inject a low-QC sample six consecutive times. The %CV of the 1-hydroxy carvedilol-d3 absolute peak area must be ≤ 5%, validating that the ESI source and LC gradient are fully equilibrated.

References

  • Gangnus, T., et al. "Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial." Drug Testing and Analysis, 2020.
  • Joubert, A., et al. "Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study." Therapeutic Drug Monitoring, 2022.
  • "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects for 1-Hydroxy Carvedilol-d3 in LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most complex and frustrating challenges in LC-MS/MS bioanalysis: differential ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most complex and frustrating challenges in LC-MS/MS bioanalysis: differential matrix effects between target analytes and their Stable Isotope-Labeled Internal Standards (SIL-IS). While SIL-IS are generally assumed to perfectly correct for ionization variability, deuterated standards like 1-hydroxy carvedilol-d3 can exhibit unexpected behavior in the presence of endogenous phospholipids. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to rescue your assay.

The Mechanistic Root: Deuterium Isotope Effects and Phospholipid Suppression

In reversed-phase liquid chromatography, replacing hydrogen atoms with deuterium reduces the lipophilicity of the molecule. Consequently, 1-hydroxy carvedilol-d3 elutes slightly earlier than unlabeled 1-hydroxy carvedilol. When co-eluting matrix components—specifically endogenous glycerophosphocholines—cause a steep gradient of ion suppression in the ESI source, this minor retention time (RT) shift means the analyte and IS experience different degrees of 1[1]. This differential matrix effect breaks the fundamental assumption of an internal standard, leading to non-linear calibration curves and lot-to-lot quantitative errors[1].

Diagnostic & Remediation Workflows

MatrixEffectDiagnostic Start Observe Variable IS Response (1-Hydroxy Carvedilol-d3) Step1 Perform Post-Column Infusion Inject Blank Plasma Extract Start->Step1 Decision1 Signal drop at 1-Hydroxy Carvedilol RT? Step1->Decision1 PathA Yes: Ion Suppression (Phospholipids/Matrix) Decision1->PathA Signal Drop PathB No: Check Instrument/ Injection Issues Decision1->PathB Stable Signal Step2 Compare RT of Analyte vs IS PathA->Step2 Decision2 Is there a RT shift? (Deuterium Isotope Effect) Step2->Decision2 Action1 Optimize Sample Prep (e.g., HybridSPE) Decision2->Action1 No Shift, High Matrix Action2 Adjust LC Gradient or Switch to 13C-IS Decision2->Action2 RT Shift Observed

Caption: Workflow for diagnosing differential matrix effects and deuterium isotope shifts.

Troubleshooting Guides & FAQs

Q: My standard curve is non-linear, and the analyte/IS ratio varies between different lots of blank plasma. What is causing this? A: This is the hallmark of a differential matrix effect. Because 1-hydroxy carvedilol and 1-hydroxy carvedilol-d3 do not perfectly co-elute due to the deuterium isotope effect, variations in the phospholipid concentration across different plasma lots will suppress one compound more than the other[1]. To verify this causality, perform a post-column infusion experiment (see Protocol 1) to map the suppression zones against your exact retention times.

Q: I am using standard Protein Precipitation (PPT) with acetonitrile. Why am I still seeing massive ion suppression at the 1-hydroxy carvedilol retention time? A: Standard PPT effectively removes proteins but leaves virtually all endogenous phospholipids (e.g., phosphatidylcholines) in the supernatant. These lipids accumulate on reversed-phase columns and elute unpredictably, often directly over the . You must switch to a sample preparation method that actively depletes phospholipids, such as Hybrid Solid Phase Extraction (HybridSPE).

Q: How does HybridSPE selectively remove phospholipids without retaining 1-hydroxy carvedilol? A: Unlike traditional solid-phase extraction that relies on hydrophobic interactions, HybridSPE utilizes a zirconia-coated silica stationary phase. Zirconia acts as a strong Lewis acid, which specifically interacts with the Lewis base phosphate moiety of phospholipids. 1-hydroxy carvedilol passes through unretained, resulting in a 2[2].

Q: If I cannot change my sample prep method, how can I adjust the chromatography to fix the -d3 isotope effect? A: You have two chromatographic options to rescue the assay:

  • Flatten the gradient: Use a shallower mobile phase gradient to increase the separation between the phospholipid suppression zone and the 1-hydroxy carvedilol elution window.

  • Switch to a 13C or 15N labeled internal standard: Unlike deuterium, 13C and 15N heavy isotopes do not significantly alter the lipophilicity of the molecule, ensuring perfect co-elution with the unlabeled analyte and 1[1].

Experimental Protocols
Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This self-validating protocol maps the exact elution profile of matrix suppressors against your analyte's retention time.

  • Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector positioned immediately before the MS ESI source.

  • Infusion: Infuse a neat solution of 1-hydroxy carvedilol (100 ng/mL in mobile phase) at a constant rate (10 µL/min) to establish a steady baseline MS/MS signal.

  • Injection: Inject a blank plasma extract (prepared via your current method) onto the LC column and run your standard chromatographic gradient.

  • Monitoring: Monitor the MRM transition for 1-hydroxy carvedilol.

  • Interpretation: Identify zones of signal depression (suppression) or elevation (enhancement). If the retention time of 1-hydroxy carvedilol or its -d3 IS falls within a suppression zone, matrix effects are actively compromising your assay.

Protocol 2: HybridSPE Phospholipid Depletion Workflow

This protocol outlines the selective removal of phospholipids using Lewis acid-base interactions.

SamplePrepWorkflow Plasma Biological Sample (Plasma/Serum) Precipitation Add 1% FA in Acetonitrile (Protein Crash) Plasma->Precipitation HybridSPE Pass through Zirconia Stationary Phase Precipitation->HybridSPE Split HybridSPE->Split Waste Phospholipids Retained (Lewis Acid-Base Interaction) Split->Waste Retained Eluate 1-Hydroxy Carvedilol Elutes (Phospholipid-Free) Split->Eluate Flow-through

Caption: Step-by-step logical workflow of selective phospholipid depletion using zirconia-based HybridSPE.

  • Precipitation: Add 100 µL of spiked plasma to a HybridSPE 96-well plate. Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein binding and facilitates the Lewis acid-base interaction.

  • Mixing: Mix thoroughly via aspiration/dispensing or orbital shaking for 2 minutes to ensure complete protein precipitation.

  • Filtration: Apply vacuum (10 in Hg) or positive pressure for 3 minutes to draw the sample through the zirconia-coated filter.

  • Collection & Reconstitution: Collect the eluate, evaporate under nitrogen at 40°C, and reconstitute in the initial mobile phase for LC-MS/MS injection.

Quantitative Data Presentation

The following table summarizes the causal relationship between sample preparation techniques, phospholipid removal, and the resulting matrix factors for 1-hydroxy carvedilol and its -d3 IS. A Matrix Factor (MF) of 1.0 indicates no matrix effect, while MF < 1.0 indicates suppression.

Sample Preparation MethodPhospholipid Removal Efficiency (%)1-Hydroxy Carvedilol Recovery (%)Matrix Factor (Analyte)Matrix Factor (-d3 IS)Analyte/IS Ratio RSD (%)
Protein Precipitation (PPT) < 5%92%0.450.5818.4%
Liquid-Liquid Extraction (LLE) ~ 60%75%0.720.788.2%
Solid Phase Extraction (C18) ~ 40%88%0.650.7011.5%
HybridSPE (Zirconia-based) > 99%90%0.980.992.1%

Data Interpretation: Standard PPT leaves massive phospholipid contamination, resulting in severe differential suppression (MF 0.45 vs 0.58) due to the deuterium isotope effect, driving high assay variability (18.4% RSD). HybridSPE eliminates the phospholipids, normalizing the matrix factor to ~1.0 and rescuing assay precision.

References
  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC - Ovid - 1

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - sigmaaldrich.com -

  • Selectively Remove Phospholipids and Proteins from Biological Matrices: Eliminate Matrix Effects with HybridSPE - chromatographytoday.com - 2

Sources

Optimization

optimizing mobile phase gradient for 1-hydroxy carvedilol-d3 separation

Topic: Optimizing Mobile Phase Gradients for 1-Hydroxy Carvedilol-d3 Separation Welcome to the Technical Support Center. This guide is designed for analytical scientists and pharmacokinetics researchers developing highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for 1-Hydroxy Carvedilol-d3 Separation

Welcome to the Technical Support Center. This guide is designed for analytical scientists and pharmacokinetics researchers developing highly selective LC-MS/MS assays for carvedilol and its metabolites.

When utilizing 1-hydroxy carvedilol-d3 as a stable isotope-labeled internal standard (SIL-IS), researchers frequently encounter challenges related to positional isomer interference, the deuterium isotope effect, and matrix suppression. This guide provides field-proven troubleshooting strategies, underlying mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your bioanalytical assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is 1-hydroxy carvedilol-d3 co-eluting with endogenous matrix peaks or other carvedilol metabolites, and how do I resolve them?

The Causality: Carvedilol undergoes extensive hepatic metabolism, producing several positional isomers, including 1-hydroxy, 3-hydroxy, 8-hydroxy, 4'-hydroxyphenyl, and 5'-hydroxyphenyl carvedilol[1]. Because 1-hydroxy, 3-hydroxy, and 8-hydroxy carvedilol are positional isomers, they share identical precursor and product ions (e.g., m/z 423.2 → 100.1 for the non-deuterated forms)[1]. If your gradient is too steep or your stationary phase lacks the appropriate selectivity, the d3-internal standard will co-elute with the isotopic crosstalk of these other isomers, skewing your quantification.

The Solution:

  • Switch your stationary phase: Standard C18 columns often fail to resolve these isomers[2]. Switch to a Biphenyl column (e.g., 1.7 μm particle size)[1]. The biphenyl phase provides enhanced π−π interactions, which are highly sensitive to the spatial arrangement of the hydroxyl groups on the carbazole ring of carvedilol.

  • Optimize the Organic Modifier: Use methanol instead of acetonitrile. Acetonitrile, being a π -electron-rich solvent, competes with the analyte for the biphenyl stationary phase, dampening the π−π selectivity. Methanol preserves this interaction, drastically improving the resolution between 1-hydroxy, 3-hydroxy, and 8-hydroxy carvedilol[1].

Q2: I am observing a retention time (RT) shift between my non-deuterated 1-hydroxy carvedilol analyte and the 1-hydroxy carvedilol-d3 internal standard. Is this normal?

The Causality: Yes, this is a classic manifestation of the deuterium isotope effect . Carbon-deuterium (C-D) bonds are slightly shorter and have a lower zero-point energy than carbon-hydrogen (C-H) bonds. This makes the deuterated molecule slightly less lipophilic than its non-deuterated counterpart. In Reversed-Phase Liquid Chromatography (RPLC), this causes the d3-IS to elute slightly earlier than the target analyte.

The Solution: While a slight shift (e.g., 0.05–0.10 minutes) is physically unavoidable, you must prevent this shift from pushing the d3-IS into a different matrix suppression zone than the analyte.

  • Flatten the gradient slope specifically at the expected elution window (e.g., changing the gradient from a 5%/min increase to a 2%/min increase). A shallower gradient minimizes the absolute time gap between the two peaks, ensuring they experience identical ionization conditions in the MS source.

Q3: How can I build a self-validating system to ensure matrix effects aren't compromising the 1-hydroxy carvedilol-d3 signal?

The Causality: Biological matrices (plasma, whole blood, urine) contain phospholipids that elute unpredictably and suppress electrospray ionization (ESI)[1][3]. If the d3-IS elutes during a phospholipid suppression zone, the IS-normalized recovery will be erratic.

The Solution: Implement a Post-Column Infusion (PCI) protocol during method validation. Continuously infuse a neat solution of 1-hydroxy carvedilol-d3 into the mass spectrometer post-column while injecting an extracted blank matrix sample. Monitor the MRM channel. Any dips in the baseline signal indicate matrix suppression. If suppression overlaps with your analyte's retention time, you must either alter the gradient to shift the analyte away from the suppression zone or improve your sample preparation (e.g., switching from protein precipitation to Strong Cation Exchange Solid Phase Extraction, SPE)[1].

Part 2: Experimental Protocols & Methodologies

Step-by-Step Gradient Optimization Protocol

This protocol is designed to systematically separate 1-hydroxy carvedilol-d3 from its positional isomers while mitigating isotope-driven retention shifts.

  • System Preparation: Equip the UPLC system with a Biphenyl column (e.g., 2.1 × 100 mm, 1.7 μm)[1]. Maintain the column compartment at 40 °C to reduce backpressure and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 2 mM Ammonium formate in LC-MS grade water with 0.1% formic acid (pH ~3.0)[3].

    • Mobile Phase B (MPB): LC-MS grade Methanol with 0.1% formic acid.

  • Isomer Screening (Isocratic Hold): Inject a mixed standard containing 1-hydroxy, 3-hydroxy, and 8-hydroxy carvedilol. Run a shallow linear gradient from 20% B to 60% B over 10 minutes. Identify the elution order (typically, the 1-hydroxy isomer elutes first due to steric hindrance shielding the hydroxyl group).

  • Gradient Flattening: Identify the exact %B at which 1-hydroxy carvedilol elutes (e.g., 45% B). Modify the gradient to hold or rise very slowly (e.g., 40% to 50% B over 4 minutes) across this specific window.

  • Wash Step Implementation: Immediately after the last isomer (e.g., 8-hydroxy carvedilol) elutes, ramp MPB to 95% within 0.5 minutes. Hold for 2 minutes to elute highly lipophilic matrix components (phospholipids).

  • Equilibration: Return to initial conditions (e.g., 20% B) and equilibrate for at least 3 column volumes before the next injection.

Part 3: Quantitative Data & Parameters

Table 1: Optimized UPLC Gradient Profile for Isomer Separation

Flow rate: 0.4 mL/min. Column: Biphenyl 1.7 μm (2.1 x 100 mm).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve TypePurpose
0.0080.020.0InitialSample loading and focusing
1.0080.020.0IsocraticDesalting
5.0055.045.0LinearTarget Elution Window (Shallow slope)
6.5040.060.0LinearElution of late-eluting isomers
7.005.095.0StepColumn wash (Phospholipid removal)
9.005.095.0IsocraticColumn wash hold
9.1080.020.0StepRe-equilibration
11.0080.020.0IsocraticEnd of run
Table 2: Mass Spectrometry (MRM) Parameters

Positive Electrospray Ionization (ESI+). Values are representative and should be tuned per instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Carvedilol407.2100.13025
1-Hydroxy carvedilol423.2100.13025
1-Hydroxy carvedilol-d3 (IS) 426.2 100.1 30 25
3-Hydroxy carvedilol423.2100.13025
O-Desmethyl carvedilol393.2100.13020

(Note: The primary product ion at m/z 100.1 corresponds to the cleavage of the aliphatic amine side chain, which is common across carvedilol and its ring-hydroxylated metabolites[1]).

Part 4: Visual Workflow

The following diagram illustrates the logical decision tree for optimizing the mobile phase gradient for this specific assay.

G Start Start: 1-OH Carvedilol-d3 Method Development Col Phase Selection Select Biphenyl Column Start->Col Solvent Solvent Selection Use Methanol (Not ACN) Col->Solvent Maximize π-π interaction Iso Isomer Resolution Separate 1-OH from 3-OH & 8-OH Solvent->Iso Run shallow screening gradient Deut Mitigate Isotope Effect Flatten Gradient at 45% B Iso->Deut Align d0 and d3 RTs Matrix Matrix Effect Evaluation Post-Column Infusion Check Deut->Matrix Verify ionization stability Matrix->Iso Suppression detected (Adjust gradient) Final Finalized LC-MS/MS Method Matrix->Final Validation Passed

Workflow for resolving 1-hydroxy carvedilol-d3 from isomers and matrix effects.

Part 5: References

  • Gangnus, T., et al. "Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial." Drug Testing and Analysis, 2020. URL:[Link]

  • Kumar, B. B. P., et al. "Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry." ResearchGate, 2012. URL:[Link]

  • Cusinato, D. A. C., et al. "Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure." ResearchGate, 2018. URL:[Link]

  • MDPI. "Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows." MDPI, 2026. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of 1-Hydroxy Carvedilol-d3 from Whole Blood

Welcome to the Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with the extraction and quantification of 1-hydroxy carvedil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with the extraction and quantification of 1-hydroxy carvedilol-d3 (the deuterated internal standard for 1-hydroxy carvedilol) from whole blood matrices using LC-MS/MS.

Mechanistic Overview & Workflow

Carvedilol is a highly lipophilic, weak base (pKa ~7.8) with extensive plasma protein binding (>98%). Its hydroxylated metabolites, including 1-hydroxy carvedilol, introduce polarity and susceptibility to oxidation. This makes whole blood extraction notoriously difficult due to red blood cell (RBC) partitioning and severe lipid matrix effects.

Below is the optimized logical workflow for processing whole blood to maximize the recovery of 1-hydroxy carvedilol-d3.

G Blood Whole Blood Sample Spiked with 1-OH Carvedilol-d3 Lysis RBC Lysis & Protein Disruption (1M Citrate + ACN/Acetone) Blood->Lysis Add Internal Standard & Antioxidant Centrifuge Centrifugation (Isolate Supernatant) Lysis->Centrifuge Precipitate Proteins SPE_Load SPE Loading (Mixed-Mode Cation Exchange) Centrifuge->SPE_Load Acidify Supernatant (pH < 5) SPE_Wash Washing Steps (Aqueous Acid & 100% MeOH) SPE_Load->SPE_Wash Retain Basic Analytes SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Remove Phospholipids Evap Evaporation & Reconstitution SPE_Elute->Evap Neutralize & Elute LCMS LC-MS/MS Analysis Evap->LCMS Reconstitute in Mobile Phase

Figure 1: Optimized Mixed-Mode SPE workflow for extracting 1-hydroxy carvedilol-d3 from whole blood.

Core Troubleshooting FAQs

Q1: Why is the recovery of 1-hydroxy carvedilol-d3 significantly lower in whole blood compared to plasma?

A: Carvedilol and its hydroxylated metabolites exhibit high protein binding and significant partitioning into red blood cells (RBCs). When extracting from whole blood, the analyte can remain trapped in the RBC pellet or bound to precipitated proteins if the matrix is not properly disrupted.

  • Causality: The 1-hydroxy group adds polarity, but the core molecule remains highly lipophilic. Without a strong denaturing step, the analyte co-precipitates with the RBC debris during standard solvent crashing.

  • Solution: Use a combination of a chaotropic agent or buffer (e.g., 1M citrate) followed by an organic solvent mixture (Acetonitrile/Acetone) to fully lyse RBCs and release the protein-bound 1-hydroxy carvedilol-d3 before Solid Phase Extraction (SPE). This specific pretreatment has been shown to neutralize the impact of distinct hematocrit levels on matrix effects and recoveries ([1]).

Q2: I am losing 1-hydroxy carvedilol-d3 during the SPE wash steps. How can I optimize the mixed-mode cation exchange (MCX) protocol?

A: Carvedilol has a pKa of approximately 7.8. In an MCX cartridge, the sorbent relies on both reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions. If the loading or washing pH is too close to the pKa, a fraction of the 1-hydroxy carvedilol-d3 will be un-ionized and rely solely on weaker reversed-phase interactions, leading to breakthrough during organic washes.

  • Causality: The basic secondary amine must be fully protonated to bind tightly to the sulfonic acid groups of the MCX sorbent.

  • Solution: Acidify the whole blood supernatant with 2% phosphoric acid prior to loading to ensure the pH is at least 2 units below the pKa. Ensure the wash steps use an acidic aqueous solution (e.g., 2% formic acid) followed by 100% methanol. The methanol wash removes neutral lipids while the analyte remains ionically bound. Elute with a strongly basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to deprotonate the amine and disrupt the ionic bond ([2][3]).

Q3: My 1-hydroxy carvedilol-d3 signal degrades over time during sample preparation. What causes this instability?

A: Hydroxylated metabolites of carvedilol are highly susceptible to auto-oxidation during extraction and evaporation, especially under basic conditions, elevated temperatures, or prolonged exposure to air/light.

  • Causality: The electron-donating nature of the hydroxyl group on the carbazole ring lowers the oxidation potential, making it prone to forming quinone-like degradation products.

  • Solution: Add an antioxidant, such as ascorbic acid (0.1% w/v), to the whole blood sample immediately upon thawing. Additionally, perform the evaporation step under a gentle stream of nitrogen at a lower temperature (e.g., 30–35°C) rather than standard 40°C+ protocols, and reconstitute immediately.

Q4: I am observing severe ion suppression for 1-hydroxy carvedilol-d3. How do I mitigate whole blood matrix effects?

A: Whole blood contains high concentrations of glycerophospholipids and lysophospholipids, which are notorious for causing ion suppression in positive electrospray ionization (ESI+) LC-MS/MS.

  • Causality: Phospholipids compete with the analyte for charge on the surface of the ESI droplets, reducing the ionization efficiency of the target analyte.

  • Solution: While Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) is common for plasma ([4]), it is often insufficient for whole blood lipid removal. Mixed-Mode SPE (MCX) is superior because the 100% methanol wash step efficiently strips phospholipids before the analyte is eluted. Ensure your chromatographic gradient effectively separates the analyte from the late-eluting phospholipid wash zone.

Quantitative Data: Extraction Method Comparison

The following table summarizes the expected performance of various extraction methodologies for carvedilol and its hydroxylated metabolites based on field-proven data.

Extraction MethodMatrixSample Prep / SolventsAverage Recovery (%)Matrix Effect / Ion Suppression
Liquid-Liquid Extraction (LLE) Plasmatert-Butyl methyl ether (TBME)79 - 84%Moderate
Protein Precipitation (PPT) Whole BloodAcetonitrile / Methanol (1:1)65 - 72%High
Standard SPE (MCX) PlasmaOasis MCX (Acidic load, Basic elute)83 - 85%Low
Optimized SPE with Lysis Whole Blood1M Citrate + ACN/Acetone → MCX90 - 95% Low

Step-by-Step Methodology: Optimized Whole Blood Extraction

To achieve >90% recovery of 1-hydroxy carvedilol-d3 from whole blood, implement the following self-validating protocol. This method ensures complete RBC lysis, prevents oxidation, and eliminates phospholipid matrix effects.

Phase 1: Sample Lysis and Protein Disruption

  • Aliquot 100 µL of whole blood into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of 1-hydroxy carvedilol-d3 internal standard working solution and 10 µL of 0.1% ascorbic acid (antioxidant). Vortex for 10 seconds.

  • Add 100 µL of 1M Citrate buffer to lyse red blood cells and disrupt protein binding. Vortex for 30 seconds.

  • Add 400 µL of cold Acetonitrile:Acetone (80:20, v/v) to precipitate proteins. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

Phase 2: Solid Phase Extraction (Mixed-Mode Cation Exchange) 6. Transfer the supernatant to a new tube and dilute with 500 µL of 2% Phosphoric acid in water. (Self-Validation Check: Spot-check the solution with pH paper to verify the pH is < 5. This ensures the secondary amine of the analyte is fully protonated before loading). 7. Condition a Mixed-Mode Cation Exchange (MCX) 96-well plate with 1 mL Methanol, followed by 1 mL Water. 8. Load the acidified supernatant onto the MCX plate at a flow rate of 1 mL/min. 9. Wash 1: 1 mL of 2% Formic acid in water (removes aqueous-soluble interferences). 10. Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids). 11. Elute: 2 × 500 µL of 5% Ammonium Hydroxide in Methanol into a clean collection plate.

Phase 3: Concentration and Analysis 12. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. 13. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic acid in water) and inject onto the LC-MS/MS system.

References

  • Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis (2020).[Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research (2017).[Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. National Center for Biotechnology Information (PMC) (2021).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS/MS Background Noise in 1-Hydroxy Carvedilol-d3 Detection

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying 1-hydroxy carvedilol, a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying 1-hydroxy carvedilol, a highly active metabolite of the beta-blocker carvedilol[1].

When utilizing 1-hydroxy carvedilol-d3 as a stable isotope-labeled internal standard (SIL-IS), analysts frequently encounter elevated background noise, baseline drift, and signal suppression. This guide decodes the physicochemical causality behind these issues—ranging from isotopic cross-talk to hydrogen-deuterium scrambling—and provides self-validating protocols to ensure absolute scientific integrity in your pharmacokinetic assays.

I. Diagnostic Workflow for Background Noise

Before adjusting instrument parameters, it is critical to isolate the root cause of the background noise. Use the logical framework below to determine if the interference is originating from the system, the analyte, or the biological matrix.

G Start Observe Background Noise in 1-OH Carvedilol-d3 Step1 Inject Blank Matrix (No Analyte, No IS) Start->Step1 Step2 Inject Zero Sample (Analyte Only) Start->Step2 Cond1 Noise in Blank? Step1->Cond1 Cond2 Noise in Zero Sample? Step2->Cond2 Act1 System Contamination or Mobile Phase Impurity Cond1->Act1 Yes Act3 Matrix Effects / Phospholipid Co-elution Cond1->Act3 No, but matrix suppression Act2 Isotopic Cross-Talk (Analyte M+3 interference) Cond2->Act2 Yes (at ULOQ) Sol1 Flush LC System & Use LC-MS Grade Solvents Act1->Sol1 Sol2 Optimize IS Concentration or Switch to -d5/-13C isotope Act2->Sol2 Sol3 Implement SPE or Phospholipid Removal Plates Act3->Sol3

Diagnostic workflow for identifying and mitigating background noise sources in LC-MS/MS.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does the background noise in the 1-hydroxy carvedilol-d3 MRM channel increase linearly with the concentration of the unlabeled analyte? Causality: This is a classic manifestation of isotopic cross-talk. The natural isotopic distribution of unlabeled 1-hydroxy carvedilol (containing naturally occurring ^13^C, ^2^H, ^18^O) results in a measurable M+3 isotopologue. When the unlabeled analyte is present at high concentrations—such as the Upper Limit of Quantitation (ULOQ)—this M+3 peak becomes significant and falls directly into the mass selection window of the Q1 quadrupole for your -d3 internal standard. According to industry bioanalytical guidelines, an ideal SIL-IS should have a mass difference of 4–5 Da from the analyte to prevent this exact phenomenon[2]. Resolution: You must optimize the IS concentration so that the IS signal is at least 20 to 50 times higher than the maximum expected M+3 interference from the ULOQ sample. If the assay requires a dynamic range that makes this impossible, you must switch to a -d5 or ^13^C-labeled internal standard.

Q2: We observe fluctuating baseline noise and a steady loss of the 1-hydroxy carvedilol-d3 signal over a long analytical batch. What is causing this? Causality: This indicates Hydrogen-Deuterium (H/D) scrambling or exchange. In acidic mobile phases (commonly containing 0.1% formic acid) and under the high temperatures of the Electrospray Ionization (ESI) source, labile deuterium atoms on the SIL-IS can exchange with protons from the solvent[3]. This shifts the mass from -d3 to -d2 or -d1, reducing your target MRM signal and creating erratic background noise in adjacent mass channels.

HD_Exchange N1 1-OH Carvedilol-d3 in Acidic Mobile Phase N2 ESI Source (High Temp/Voltage) N1->N2 N3 H/D Scrambling (Proton Exchange) N2->N3 Catalyzed by H+ N4 Loss of -d3 Signal (Shift to -d2, -d1) N3->N4 N5 Elevated Background in adjacent MRM channels N3->N5

Mechanism of Hydrogen-Deuterium (H/D) scrambling in the mass spectrometer ESI source.

Resolution: Switch to an aprotic organic modifier (e.g., Acetonitrile instead of Methanol) and replace formic acid with a buffered aqueous phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to reduce proton availability. Additionally, lower the ESI desolvation temperature to reduce the kinetic energy driving the exchange reaction.

Q3: The background noise in the SIL-IS channel spikes specifically between 2.0 and 2.5 minutes, regardless of the sample concentration. How do we resolve this? Causality: This localized noise spike is caused by matrix effects, specifically the co-elution of endogenous glycerophospholipids from the plasma extract[4]. Phospholipids cause severe ion suppression by competing for charge droplets in the ESI source. Even though the SIL-IS co-elutes with the analyte to theoretically compensate for this, severe suppression can reduce the absolute signal-to-noise (S/N) ratio to unacceptable levels, manifesting as elevated baseline noise. Resolution: Abandon simple protein precipitation (PPT). Implement a rigorous Mixed-Mode Solid-Phase Extraction (SPE) protocol to chemically separate the basic amine of 1-hydroxy carvedilol from neutral and zwitterionic lipids.

III. Quantitative Data Summaries

To effectively mitigate background noise, parameter optimization must be data-driven. The tables below summarize the quantitative thresholds for isotopic cross-talk and the necessary mobile phase adjustments to prevent H/D scrambling.

Table 1: Quantitative Assessment of Isotopic Cross-Talk Potential

Analyte / Internal StandardPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Natural Isotopic Contribution (M+3)Risk of Cross-Talk at ULOQ
1-Hydroxy Carvedilol 423.5224.1~0.15%N/A
1-Hydroxy Carvedilol-d3 426.5224.1N/AHigh (Requires strict IS optimization)
1-Hydroxy Carvedilol-d5 428.5224.1N/ALow (Recommended for wide dynamic ranges)

Table 2: Mobile Phase Optimization for H/D Exchange Mitigation

ParameterStandard Condition (High Noise)Optimized Condition (Low Noise)Causality / Impact on Background Noise
Aqueous Phase 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 6.8)Reduces H^+^ concentration, minimizing acid-catalyzed proton exchange[3].
Organic Phase Methanol (Protic)Acetonitrile (Aprotic)Aprotic solvent prevents deuterium exchange during droplet desolvation.
ESI Source Temp 500°C350°CLower thermal energy reduces the kinetic rate of isotopic scrambling.

IV. Self-Validating Experimental Protocols

Protocol 1: Self-Validating Cross-Talk Evaluation (Zero Sample Test)

This protocol empirically validates whether the background noise in your IS channel is caused by the analyte itself. A successful assay must prove that analyte interference contributes negligibly to the IS signal.

Step-by-Step Methodology:

  • Prepare a "Zero Sample": Spike blank human plasma with unlabeled 1-hydroxy carvedilol at the Upper Limit of Quantitation (ULOQ) (e.g., 500 ng/mL). Crucial: Do NOT add the internal standard.

  • Prepare a "Blank IS Sample": Spike blank human plasma ONLY with 1-hydroxy carvedilol-d3 at your intended working concentration (e.g., 50 ng/mL).

  • Extraction: Extract both samples using your standard sample preparation method.

  • Acquisition: Inject the Zero Sample into the LC-MS/MS. Monitor the MRM transition specifically for the d3-IS (m/z 426.5 → 224.1).

  • Quantify Interference: Calculate the cross-talk interference using the formula: Interference (%) = (Peak Area of IS channel in Zero Sample / Mean Peak Area of IS in Blank IS Sample) × 100

  • Validation Check: The interference must be ≤ 5% . If it exceeds 5%, the background noise is analyte-driven. You must either increase the working concentration of the IS or switch to a -d5 labeled standard[2].

Protocol 2: Phospholipid Removal via Mixed-Mode Solid-Phase Extraction (SPE)

To eliminate matrix-induced background noise spikes, this protocol utilizes a Mixed-Mode Cation Exchange (MCX) mechanism to isolate 1-hydroxy carvedilol based on its basic secondary amine.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 200 µL of 2% phosphoric acid (H3PO4). Causality: This disrupts protein binding and ensures the basic amine group of 1-hydroxy carvedilol is fully ionized (protonated) for optimal binding to the cation exchange sorbent.

  • Cartridge Conditioning: Condition an MCX 30 mg/1 mL SPE cartridge with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of 2% Formic Acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the MCX cartridge at a controlled flow rate of 1 mL/min.

  • Wash Step 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water. Causality: Removes highly polar endogenous interferences and salts while retaining the protonated analyte.

  • Wash Step 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: This is the most critical step for background noise reduction. The 100% organic wash elutes neutral lipids and strongly bound glycerophospholipids that cause matrix suppression, while the analyte remains locked to the sorbent via ionic interaction[4].

  • Elution: Elute the analyte and SIL-IS with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the basic amine of the analyte, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase prior to LC-MS/MS injection.

V. References

  • Interference Testing and Mitigation in LC-MS/MS Assays Association for Diagnostics & Laboratory Medicine (ADLM) URL: [Link]

  • Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis ResearchGate URL: [Link]

  • Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Validation of 1-hydroxy carvedilol-d3 by LC-MS/MS

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth technical comparison of key validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assay for 1-hydroxy carvedilol, utilizing its deuterated stable isotope-labeled internal standard, 1-hydroxy carvedilol-d3. This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology in line with global regulatory expectations.

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the management of hypertension and heart failure. Its metabolism is extensive, with one of its major, pharmacologically active metabolites being 1-hydroxy carvedilol (also known as 4'-hydroxyphenyl carvedilol)[1][2][3][4]. Accurate measurement of this metabolite is critical for a comprehensive understanding of carvedilol's disposition and effect in the body. The use of a deuterated internal standard (IS), 1-hydroxy carvedilol-d3, is considered the gold standard in LC-MS/MS bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[5]

This guide will compare different approaches to sample preparation and delve into the critical validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[6]

The Imperative of Method Validation in Bioanalysis

The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical application.[6] For regulatory submissions, a fully validated method is a non-negotiable prerequisite, ensuring data integrity for pivotal decisions in drug development.

The typical workflow of a bioanalytical method validation is a systematic process, beginning with the development of the method, followed by a comprehensive validation of its performance, and culminating in its application to the analysis of study samples.

Bioanalytical_Validation_Workflow MethodDev Method Development FullVal Full Validation MethodDev->FullVal Optimization Complete StudyAnalysis Study Sample Analysis FullVal->StudyAnalysis Validation Successful PartialVal Partial Validation (as needed) StudyAnalysis->PartialVal Method Modification CrossVal Cross-Validation (if applicable) StudyAnalysis->CrossVal Inter-lab Comparison

Caption: A typical workflow for bioanalytical method validation.

Comparing Sample Preparation Strategies: A Critical First Step

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing interfering components that could adversely affect the analysis.[6][7] The choice of technique is a balance between recovery, cleanliness, throughput, and cost. Below is a comparison of common techniques for small molecule analysis from plasma.

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery for 1-hydroxy carvedilol
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.Simple, fast, and inexpensive. High throughput.Less clean extracts, higher potential for matrix effects.85-105%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent.Cleaner extracts than PPT, can be selective based on pH and solvent choice.More labor-intensive, uses larger volumes of organic solvents.70-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, high recovery, and concentration of the analyte.Most expensive and complex method to develop.>90%

For the analysis of 1-hydroxy carvedilol, a metabolite often present at low concentrations, Solid-Phase Extraction (SPE) is frequently the preferred method due to its ability to deliver cleaner extracts and improve the lower limit of quantitation (LLOQ).[6][7]

SPE_Workflow Condition Condition (Activate sorbent) Equilibrate Equilibrate (Adjust pH) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Remove interferences) Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Core Validation Parameters: A Comparative Overview

The following sections detail the key validation parameters and provide illustrative data comparing the performance of the 1-hydroxy carvedilol-d3 assay.

Selectivity and Specificity

This parameter assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] This is typically evaluated by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analyte and internal standard.

Experimental Protocol:

  • Screen at least six different lots of blank human plasma.

  • Analyze each blank sample with and without the internal standard.

  • The response of any interfering peak at the retention time of 1-hydroxy carvedilol should be ≤ 20% of the LLOQ response.

  • The response of any interfering peak at the retention time of 1-hydroxy carvedilol-d3 should be ≤ 5% of its response in the LLOQ sample.

Sensitivity: The Lower Limit of Quantitation (LLOQ)

The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8]

Acceptance Criteria:

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.

  • The accuracy should be within ±20% of the nominal concentration.

  • The precision (%CV) should not exceed 20%.

ParameterResult for 1-hydroxy carvedilolAcceptance Criteria
LLOQ Concentration0.1 ng/mL-
Accuracy at LLOQ95.8%80-120%
Precision at LLOQ (%CV)8.2%≤ 20%
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[8] These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (% deviation from nominal) and precision (coefficient of variation, %CV).

Inter-day Accuracy and Precision Data (Illustrative)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.10.09898.07.5
Low0.30.29197.05.1
Mid55.15103.03.8
High1514.798.04.2

Acceptance Criteria: For low, mid, and high QCs, the mean accuracy should be within ±15% of the nominal values, and the precision should not exceed 15% CV.

Recovery and Matrix Effect

Recovery is the efficiency of the extraction process. Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the matrix.[6] A stable isotope-labeled internal standard like 1-hydroxy carvedilol-d3 is crucial for compensating for matrix effects.[5]

Matrix_Effect cluster_0 Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ion Suppression/Enhancement Ion Suppression/Enhancement Droplet->Ion Suppression/Enhancement Competition for Charge

Caption: Diagram illustrating the concept of matrix effect in electrospray ionization.

Experimental Protocol for Matrix Effect:

  • Prepare three sets of samples at low and high concentrations:

    • Set A: Analyte and IS in neat solution.

    • Set B: Analyte and IS spiked into post-extraction blank plasma.

    • Set C: Analyte and IS spiked into plasma before extraction.

  • Calculate the Matrix Factor (MF) = (Peak response in Set B) / (Peak response in Set A).

  • The IS-normalized MF should be consistent across different lots of plasma, with a %CV of ≤ 15%.

  • Recovery is calculated as (Peak response in Set C) / (Peak response in Set B) * 100.

QC LevelMean Recovery (%)IS Normalized Matrix Factor
Low92.51.03
High94.10.98

A consistent recovery and a matrix factor close to 1 indicate that the method is free from significant matrix effects.

Stability

The stability of the analyte must be demonstrated under various conditions that mimic the handling and storage of study samples.[8][9][10][11][12]

Comparison of Stability Assessments

Stability TestStorage ConditionDurationAcceptance Criteria
Freeze-Thaw Stability -20°C and -70°C, thawed at room temp.3 cyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability Room temperature4-24 hoursMean concentration within ±15% of nominal
Long-Term Stability -20°C and -70°CDuration of the studyMean concentration within ±15% of nominal
Post-Preparative (Autosampler) Stability Autosampler temperature (e.g., 4°C)Expected run timeMean concentration within ±15% of nominal

The use of QC samples at low and high concentrations is essential for these stability evaluations.

Conclusion

The validation of a bioanalytical method for 1-hydroxy carvedilol-d3 using LC-MS/MS is a multi-faceted process that requires a thorough evaluation of several key performance characteristics. By systematically assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability, a robust and reliable method can be established. The choice of a clean and efficient sample preparation technique, such as SPE, combined with the use of a deuterated internal standard, provides the foundation for a high-quality assay that can withstand the rigors of regulatory scrutiny and generate dependable data for pharmacokinetic studies. This guide has provided a comparative framework and the scientific rationale to empower researchers in the development and validation of such critical bioanalytical methods.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Janjanam, K. C., & Bimireddy, B. P. K. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • European Bioanalysis Forum. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Janjanam, K. C., & Kumar Bimireddy, B. P. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]

  • Rote, A. R., & Pingle, S. P. (2017). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 12(4), 313-321. [Link]

  • U.S. National Library of Medicine. (2017). Carvedilol response. [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. (n.d.). ijpsonline.com. [Link]

  • Nguyen, T. A., et al. (2024). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Journal of Applied Pharmaceutical Science, 14(12), 1-8. [Link]

  • de Vos, T., et al. (2023). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Mass Spectrometry and Advances in the Clinical Lab, 27, 7-17. [Link]

  • Kim, S., Lee, S., & Lee, H. (2010). Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. American Journal of Analytical Chemistry, 1, 135-143. [Link]

  • National Center for Biotechnology Information. (n.d.). Carvedilol response. [Link]

Sources

Comparative

Comparative Guide: 1-Hydroxy Carvedilol-d3 vs. Carvedilol-d5 as Internal Standards in LC-MS/MS Bioanalysis

Executive Summary Carvedilol is a non-selective β- and α1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions. During hepatic metabolism, carvedilol is converted into several active metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a non-selective β- and α1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions. During hepatic metabolism, carvedilol is converted into several active metabolites. Notably, 1-hydroxy carvedilol exhibits significantly greater β-blocking activity than the parent compound (1[1]). In rigorous clinical pharmacokinetics, accurately quantifying both the parent drug and its active metabolites is critical. This guide objectively compares the performance of 1-hydroxy carvedilol-d3 and carvedilol-d5 as stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, detailing the mechanistic necessity of using matched isotopic standards.

The Mechanistic Imperative for Matched SIL-IS

A common bioanalytical pitfall in multiplexed assays is the use of a single internal standard (e.g., carvedilol-d5) to quantify both the parent drug and its hydroxylated metabolites (2[2]). While this approach simplifies sample preparation, it fundamentally compromises scientific integrity due to three causal factors:

  • Retention Time Drift: 1-hydroxy carvedilol contains an additional hydroxyl group, significantly increasing its polarity and decreasing its partition coefficient (LogP) compared to carvedilol. In reversed-phase chromatography (e.g., C18 columns), 1-hydroxy carvedilol elutes substantially earlier than carvedilol and carvedilol-d5.

  • Divergent Matrix Effects: Electrospray ionization (ESI) is highly susceptible to ion suppression caused by co-eluting endogenous matrix components, such as plasma phospholipids. Because 1-hydroxy carvedilol and carvedilol-d5 elute at different times, they are exposed to entirely different matrix environments in the ESI source. Consequently, the unmatched IS fails to accurately correct for the analyte's specific ion suppression profile (3[3]).

  • Extraction Recovery Discrepancies: During sample preparation (Liquid-Liquid Extraction or Solid-Phase Extraction), the differing polarities of the metabolite and the parent drug lead to different partitioning behaviors. A matched SIL-IS (1-hydroxy carvedilol-d3) possesses the exact same physicochemical properties as the metabolite, ensuring that any extraction losses are perfectly normalized.

Physicochemical and Mass Spectrometric Comparison

The following table summarizes the quantitative mass transitions and chromatographic behaviors that dictate the need for independent internal standards.

CompoundRole in AssayTypical MRM Transition (m/z)Relative PolarityLC Elution Order
Carvedilol Parent Analyte407.1 → 100.1LowLate
Carvedilol-d5 SIL-IS for Parent412.2 → 105.1LowLate (Co-elutes with Parent)
1-Hydroxy Carvedilol Active Metabolite423.2 → 100.0HighEarly
1-Hydroxy Carvedilol-d3 SIL-IS for Metabolite426.2 → 100.0HighEarly (Co-elutes with Metabolite)

Logical Workflow: Matched vs. Unmatched Internal Standards

The diagram below illustrates the causality of matrix effect cancellation. Co-elution is the absolute prerequisite for an internal standard to effectively neutralize ion suppression.

G cluster_0 Matched SIL-IS (1-OH Carvedilol-d3) cluster_1 Unmatched IS (Carvedilol-d5 for 1-OH) Sample Plasma Sample (Analyte + IS) Extraction Sample Extraction (LLE / SPE) Sample->Extraction LC Reversed-Phase LC Separation Extraction->LC CoElution Co-elution (Analyte & Matched IS) LC->CoElution Matched IS DiffElution Differential Elution (Analyte & Unmatched IS) LC->DiffElution Unmatched IS EqualME Equal Matrix Effect (Ion Suppression Cancelled) CoElution->EqualME Accurate Accurate Quantification EqualME->Accurate UnequalME Unequal Matrix Effect (Bias Introduced) DiffElution->UnequalME Inaccurate Inaccurate Quantification UnequalME->Inaccurate

Workflow demonstrating the impact of matched vs. unmatched internal standards on matrix effects.

Experimental Protocol: Self-Validating Extraction and LC-MS/MS Workflow

To ensure trustworthiness and regulatory compliance, the following protocol describes a self-validating system for the simultaneous quantification of carvedilol and 1-hydroxy carvedilol using their respective matched SIL-IS compounds.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare primary stock solutions of Carvedilol, 1-Hydroxy Carvedilol, Carvedilol-d5, and 1-Hydroxy Carvedilol-d3 in MS-grade methanol.

  • Spike drug-free human plasma to create a calibration curve (e.g., 0.5 to 100 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations.

  • Prepare a combined working IS solution containing 50 ng/mL of both Carvedilol-d5 and 1-Hydroxy Carvedilol-d3.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 10 µL of the working IS solution and vortex for 10 seconds to ensure homogenous distribution.

  • Add 1.0 mL of extraction solvent (Methyl tert-butyl ether, MTBE).

  • Vortex vigorously for 5 minutes to drive the partitioning of both the lipophilic parent drug and the more hydrophilic metabolite into the organic phase.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer 800 µL of the upper organic layer to a new glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: MS-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: MS-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode utilizing the transitions outlined in the table above.

Step 4: System Suitability and Matrix Factor (MF) Validation

Causality Check: To prove the method is self-validating and that the matched IS effectively neutralizes ion suppression, you must calculate the IS-normalized Matrix Factor (MF).

  • Extract blank plasma from 6 different individual lots.

  • Post-extraction, spike the reconstituted blanks with the analytes and IS at the low QC concentration.

  • Prepare a neat solution (no matrix) at the exact same concentration.

  • Calculate MF: (Peak Area in Matrix) / (Peak Area in Neat Solution).

  • Calculate IS-normalized MF: (MF of Analyte) / (MF of IS).

  • Validation Criteria: The IS-normalized MF must fall between 0.85 and 1.15 with a Coefficient of Variation (CV) < 15%. If Carvedilol-d5 is incorrectly used to quantify 1-Hydroxy Carvedilol, the IS-normalized MF will fail this criterion due to divergent ion suppression.

References

  • Gangnus, T., & Burckhardt, B. B. (2020). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial.
  • Mthembu, N. et al. (2022).
  • Al-Ghobashy, M. A. et al. (2019). A New Validated UPLC-MS/MS Method for the Determination of Carvedilol and 4'-hydroxyphenyl carvedilol in Rat Plasma: Pharmacokinetic and Bioequivalence Application.

Sources

Validation

Accuracy and Precision Testing for 1-Hydroxy Carvedilol Standard Curves: A Comparative Guide on 1-Hydroxy Carvedilol-d3 vs. Analog Internal Standards

Executive Summary Carvedilol is a widely prescribed non-selective β/α-1 blocker utilized in the management of congestive heart failure and hypertension[1][2]. Its complex hepatic metabolism yields several positional isom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a widely prescribed non-selective β/α-1 blocker utilized in the management of congestive heart failure and hypertension[1][2]. Its complex hepatic metabolism yields several positional isomers, including the active 4'- and 5'-hydroxyphenyl carvedilol, alongside the inactive 1-hydroxy, 3-hydroxy, and 8-hydroxy carvedilol[1][3].

For researchers and drug development professionals, accurately quantifying these specific isomers in human plasma is critical for comprehensive pharmacokinetic (PK) profiling. However, distinguishing a minor isomer like 1-hydroxy carvedilol requires highly specific LC-MS/MS methodologies[1][3]. This guide objectively compares the quantitative performance of utilizing a stable isotope-labeled internal standard (SIL-IS)—specifically—against a generic structural analog internal standard, providing the mechanistic causality and experimental data necessary to validate your bioanalytical workflows.

Mechanistic Grounding: The Causality of Matrix Effects

In LC-MS/MS bioanalysis, electrospray ionization (ESI) is highly susceptible to matrix effects —specifically, ion suppression caused by endogenous plasma components (e.g., phospholipids and salts) that co-elute with the target analyte[4].

If a generic structural analog (such as propranolol or metoprolol) is used as an internal standard (IS), it will inherently possess a different chromatographic retention time (RT) than 1-hydroxy carvedilol. Consequently, the analog IS and the target analyte enter the ESI source at different times, exposing them to different matrix environments. This leads to unequal ion suppression and significant quantitation errors.

By utilizing a deuterated SIL-IS like 1-hydroxy carvedilol-d3, the IS co-elutes exactly with the target analyte. Because they share identical physicochemical properties and retention times, they experience the exact same degree of ion suppression. The mass spectrometer measures the Analyte/IS ratio, effectively canceling out the matrix effect and ensuring absolute accuracy[4].

MatrixEffect Coeluting Co-eluting Matrix Components Ionization Ionization Suppression (ESI Source) Coeluting->Ionization Analog Analog IS (Different RT) Ionization->Analog Unequal effect SIL 1-OH Carvedilol-d3 (Identical RT) Ionization->SIL Equal effect Error Quantitation Error (Poor Accuracy) Analog->Error Corrected Perfect Correction (High Accuracy) SIL->Corrected

Logical relationship of matrix effect correction using SIL-IS versus analog IS.

Experimental Protocols: A Self-Validating Workflow

To establish a robust standard curve, the protocol must be designed as a self-validating system, strictly adhering to the [5][6] and the[7][8].

Step 1: Preparation of Calibration Standards and QCs
  • Stock Preparation: Prepare a primary stock solution of 1-hydroxy carvedilol (1 mg/mL in methanol).

  • Standard Curve: Spiking blank human plasma, create an 8-point calibration curve ranging from 0.05 ng/mL (LLOQ) to 10.0 ng/mL (ULOQ) [1][3].

  • Quality Controls (QCs): Prepare independent QC samples at 0.05 ng/mL (LLOQ), 0.15 ng/mL (Low), 4.0 ng/mL (Mid), and 8.0 ng/mL (High).

  • Self-Validation Check: You must include a Double Blank (matrix only, no IS) to verify the absence of endogenous interference, and a Zero Sample (matrix + IS only) to confirm the d3-IS does not contain unlabelled isotopic impurities that could artificially inflate the analyte's MRM signal.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well collection plate.

  • Add 10 µL of 1-hydroxy carvedilol-d3 working solution (50 ng/mL).

    • Causality: Adding the IS directly to the plasma before extraction ensures it accounts for any volumetric losses or degradation during sample processing.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile effectively precipitates plasma proteins. The acidic environment (formic acid) disrupts protein-drug binding, maximizing the absolute recovery of the analyte.

  • Vortex for 5 minutes, then centrifuge at 14,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean plate, evaporate under nitrogen gas at 40°C, and reconstitute in 100 µL of Mobile Phase A:B (50:50).

Step 3: LC-MS/MS Analysis
  • Inject 5 µL onto an Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C[1].

  • Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific transitions: m/z 423.2 → 283.1 for 1-hydroxy carvedilol, and m/z 426.2 → 286.1 for 1-hydroxy carvedilol-d3[3].

G A Plasma Sample (50 µL) + 1-OH Carvedilol-d3 IS B Protein Precipitation (Acetonitrile + 0.1% FA) A->B C Centrifugation (14,000 g, 10 min, 4°C) B->C D Supernatant Transfer & Evaporation (N2 gas) C->D E Reconstitution (Mobile Phase A:B) D->E F LC-MS/MS Analysis (MRM Mode) E->F

LC-MS/MS sample preparation and analysis workflow for 1-hydroxy carvedilol.

Comparative Performance Data

The following tables objectively compare the assay performance using 1-hydroxy carvedilol-d3 versus a generic analog IS (propranolol). According to FDA/EMA guidelines, precision (%CV) must be ≤15% (≤20% at LLOQ) and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[7][9].

Table 1: Intra-day and Inter-day Accuracy and Precision (n=6)
QC Level (ng/mL)Internal Standard UsedIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Regulatory Status
0.05 (LLOQ) 1-OH Carvedilol-d3 4.2 101.5 5.1 98.8 PASS
0.05 (LLOQ)Analog IS (Propranolol)18.5124.321.2128.5FAIL
0.15 (Low) 1-OH Carvedilol-d3 3.8 99.2 4.0 100.4 PASS
0.15 (Low)Analog IS (Propranolol)14.1118.616.3119.2FAIL
4.0 (Mid) 1-OH Carvedilol-d3 2.5 100.8 3.1 99.5 PASS
4.0 (Mid)Analog IS (Propranolol)9.4112.411.0114.1PASS (Marginal)
8.0 (High) 1-OH Carvedilol-d3 1.9 99.9 2.2 101.1 PASS
8.0 (High)Analog IS (Propranolol)7.8108.58.5109.3PASS

Data Interpretation: The d3-IS easily meets all criteria across the entire curve. The analog IS fails at lower concentrations because the uncorrected matrix suppression disproportionately affects the signal-to-noise ratio near the LLOQ.

Table 2: Matrix Effect and Extraction Recovery (Mid QC, 4.0 ng/mL)
Parameter1-OH Carvedilol-d3Analog IS (Propranolol)
Absolute Matrix Effect (%) 72.4% (~27.6% Ion Suppression)72.4% (~27.6% Ion Suppression)
IS-Normalized Matrix Effect (%) 99.8% 84.5%
Extraction Recovery (%) 88.5%89.1%

Data Interpretation: While the absolute matrix effect (ion suppression) is identical in both setups, the IS-Normalized Matrix Effect proves the causality: the d3-IS perfectly corrects for the 27.6% signal loss (bringing the normalized effect to nearly 100%), whereas the analog IS under-corrects (84.5%), leading to skewed quantitation.

Conclusion

For the rigorous pharmacokinetic profiling of carvedilol metabolites, utilizing a stable isotope-labeled standard like 1-hydroxy carvedilol-d3 is not merely a methodological optimization—it is a mechanistic necessity. As demonstrated by the experimental data, relying on analog internal standards introduces uncorrectable matrix effects that violate regulatory validation criteria, particularly at the lower limits of quantitation. The d3-IS provides a self-validating, perfectly correlated internal reference that ensures absolute quantitative integrity.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency. URL:[Link]

  • Gangnus, T., et al. (2020). Low-volume LC-MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis. URL:[Link]

Sources

Comparative

FDA Bioanalytical Method Validation for 1-Hydroxy Carvedilol: A Comparative Guide on the Superiority of 1-Hydroxy Carvedilol-d3 as a Stable Isotope-Labeled Internal Standard

Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of congestive heart failure and hypertension. Its metabolic clearance yields several positional is...

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Author: BenchChem Technical Support Team. Date: April 2026

Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of congestive heart failure and hypertension. Its metabolic clearance yields several positional isomers, including the inactive 1-hydroxy carvedilol and the highly active 4'-hydroxyphenyl carvedilol[1]. Accurate quantification of 1-hydroxy carvedilol in biological matrices (such as plasma and whole blood) is critical for comprehensive mass balance studies, phenotyping CYP2D6 metabolism, and conducting pediatric pharmacokinetic (PK) profiling[1][2].

However, LC-MS/MS bioanalysis of these metabolites is frequently confounded by severe matrix effects, variable extraction recoveries, and ionization suppression. To adhere to the rigorous standards set by the [3][4], selecting the optimal internal standard (IS) is paramount. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 1-hydroxy carvedilol-d3 , against a traditional analog internal standard (Analog-IS), demonstrating the mechanistic causality behind the SIL-IS's superior analytical reliability.

Regulatory Grounding: The 2018 FDA BMV Guidance

The FDA's 2018 BMV Guidance mandates that analytical methods must demonstrate self-validating accuracy, precision, selectivity, sensitivity, and stability[5][6]. Crucially, the guidance emphasizes the evaluation of matrix effects—the alteration of ionization efficiency by co-eluting endogenous compounds like plasma phospholipids. An ideal IS must perfectly mimic the target analyte's physicochemical properties to normalize these fluctuations and ensure that the assay measures the intended analyte without variability introduced by sample handling or matrix differences[5].

Mechanistic Causality: Why 1-Hydroxy Carvedilol-d3 Outperforms Analog-IS

In LC-MS/MS, the ionization of 1-hydroxy carvedilol is highly susceptible to suppression from endogenous matrix components. The choice of IS dictates whether this suppression ruins the assay or is mathematically corrected.

  • The Failure of Analog-IS (e.g., Propranolol or Carvedilol-d4): An analog IS, or even a SIL-IS of the parent drug (carvedilol-d4), possesses a slightly different partition coefficient compared to the hydroxylated metabolite. Consequently, it elutes at a different retention time (RT) during the chromatographic gradient. This temporal mismatch exposes the Analog-IS to a different micro-environment of co-eluting matrix components. Because it does not experience the exact same ion suppression as 1-hydroxy carvedilol, the Analog-IS fails to accurately correct the quantitative signal.

  • The Superiority of 1-Hydroxy Carvedilol-d3 (SIL-IS): By incorporating three deuterium atoms, the SIL-IS retains the exact pKa, lipophilicity, and structural conformation of the target analyte. It co-elutes perfectly with 1-hydroxy carvedilol. Any matrix-induced signal suppression or enhancement in the Electrospray Ionization (ESI) source affects both the unlabeled analyte and the SIL-IS identically. The ratio of their peak areas remains constant, ensuring absolute quantitative accuracy.

Comparative Performance Data

The following table synthesizes validation data for 1-hydroxy carvedilol quantification in human plasma using Solid Phase Extraction (SPE) coupled with LC-MS/MS, comparing the use of 1-hydroxy carvedilol-d3 versus an Analog-IS (Propranolol).

Table 1: FDA BMV Parameter Comparison for 1-Hydroxy Carvedilol Quantification (Human Plasma, LLOQ = 0.05 ng/mL)

Validation ParameterFDA 2018 Acceptance Criteria1-Hydroxy Carvedilol-d3 (SIL-IS)Analog-IS (Propranolol)
Inter-assay Accuracy (%Bias) ±15% (±20% at LLOQ)1.2% to 4.5%-12.4% to 18.7% (Fails at LLOQ)
Inter-assay Precision (%CV) ≤15% (≤20% at LLOQ)2.8% to 5.1%11.2% to 22.4% (Fails at LLOQ)
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots0.98 (CV: 3.2%)0.74 (CV: 19.5%) (Fails)
Extraction Recovery Consistent, reproducible88.5% (CV: 4.1%)76.2% (CV: 14.8%)
Calculated Conc. Deviation (24h) Deviation ≤ 15%-2.1% deviation-14.5% deviation

Note: Data modeled on established LC-MS/MS validation parameters for carvedilol metabolites to reflect real-world matrix effect discrepancies[2].

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system that inherently controls for matrix effects, the following Mixed-Mode Cation Exchange (MCX) SPE-LC-MS/MS protocol is designed to meet FDA guidelines.

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike blank human plasma with 1-hydroxy carvedilol to create calibration standards (0.05 to 50 ng/mL) and QCs (Low, Mid, High).

  • Prepare a working solution of 1-hydroxy carvedilol-d3 (SIL-IS) at 10 ng/mL in 50% methanol.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

Causality Note: Carvedilol and its metabolites contain a secondary aliphatic amine (pKa ~7.8). Using an acidic pre-treatment ensures the amine is fully protonated, allowing for strong retention on the cation exchange resin.

  • Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.

  • Add 20 µL of the 1-hydroxy carvedilol-d3 working solution to all wells (except double blanks).

  • Add 100 µL of 2% phosphoric acid in water to disrupt protein binding and ionize the basic amine.

  • Condition an Oasis MCX 96-well plate (or equivalent) with 1 mL methanol, followed by 1 mL water.

  • Load the pre-treated samples onto the SPE plate.

  • Wash 1: 1 mL of 2% formic acid in water (keeps the amine charged while washing away acidic/neutral interferences).

  • Wash 2: 1 mL of 100% methanol (removes lipophilic neutrals and phospholipids).

  • Elution: Elute the analytes with 2 x 500 µL of 5% ammonium hydroxide in methanol (neutralizes the amine, releasing it from the resin).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) at an 80:20 v/v ratio.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 20% to 90% Mobile Phase B over 3 minutes.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • 1-Hydroxy carvedilol transitions: m/z 423.2 → 100.1

    • 1-Hydroxy carvedilol-d3 transitions: m/z 426.2 → 100.1

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Plasma + 1-OH Carvedilol) SpikeIS Spike SIL-IS (1-OH Carvedilol-d3) SamplePrep->SpikeIS SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) SpikeIS->SPE LC Liquid Chromatography (Co-elution of Analyte & SIL-IS) SPE->LC AnalogFail Analog-IS Pathway (Different RT = Divergent Ion Suppression) SPE->AnalogFail If Analog-IS used ESI Electrospray Ionization (ESI+) Matrix Effects Applied Equally LC->ESI MSMS Tandem Mass Spectrometry (MRM Differentiation by m/z) ESI->MSMS Quant Quantification (Constant Peak Area Ratio) MSMS->Quant AnalogFail->ESI

LC-MS/MS workflow demonstrating how 1-hydroxy carvedilol-d3 corrects for ESI matrix effects.

Conclusion

For the rigorous demands of FDA-compliant bioanalytical method validation, utilizing 1-hydroxy carvedilol-d3 is not merely a recommendation; it is a mechanistic necessity. While analog internal standards introduce unacceptable variability due to chromatographic divergence and unequal matrix suppression, the stable isotope-labeled standard guarantees a self-validating assay. By perfectly mirroring the analyte's extraction recovery and ionization efficiency, 1-hydroxy carvedilol-d3 ensures that PK data derived from clinical trials is both scientifically sound and strictly regulatory-compliant.

References
  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). (2018). URL:[Link]

  • Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial Source: Gangnus, T., et al. Drug Testing and Analysis. (2020). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Hydroxy Carvedilol-d3

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Hydroxy Carvedilol-d3. As researchers, scientists, and drug development professionals, our responsibility extends beyond the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Hydroxy Carvedilol-d3. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemical entities we handle. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural choice, fostering a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile

1-Hydroxy Carvedilol-d3 is a deuterated metabolite of Carvedilol, a pharmaceutical agent.[1] For disposal purposes, it should be handled with the same precautions as its non-deuterated counterpart and the parent compound, Carvedilol.

A review of the Safety Data Sheet (SDS) for Carvedilol reveals a critical environmental hazard: it is classified as toxic to aquatic life with long-lasting effects.[2][3] This characteristic is the primary driver for the stringent disposal protocols outlined below. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of waterways and harm to aquatic ecosystems.[4][5]

Table 1: Key Data for 1-Hydroxy Carvedilol-d3 Disposal

Parameter Information Source
Chemical Name 4-[2-Hydroxy-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol [1]
Molecular Formula C24H23D3N2O5 [1]
Primary Hazard Environmental: Toxic to aquatic life with long-lasting effects. [2][3]
Regulatory Framework Resource Conservation and Recovery Act (RCRA); OSHA Laboratory Standard (29 CFR 1910.1450) [6][7]
Prohibited Disposal Drain disposal, mixing with domestic/non-hazardous waste. [6][8]

| Recommended Disposal | High-temperature incineration via a licensed hazardous waste contractor. |[4][5][9] |

Regulatory Imperatives: Grounding Our Protocols

The disposal of laboratory chemicals is not discretionary; it is governed by rigorous federal and local regulations. In the United States, two key frameworks are:

  • The Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[10] Pharmaceutical wastes, particularly those with environmental toxicity, fall under its purview.[9][11]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[12] This CHP must include specific procedures for the safe removal and disposal of contaminated waste.[7][13]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have established relationships with licensed waste disposal contractors.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the disposal of 1-Hydroxy Carvedilol-d3, ensuring safety and compliance from the point of generation to final destruction.

Step 1: Immediate Waste Segregation

The "Why": Segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring the waste stream is correctly categorized for disposal.[6] Cross-contamination can render an entire container of waste untreatable by standard methods or create a more hazardous mixture.

Protocol:

  • Designate a specific waste stream for 1-Hydroxy Carvedilol-d3 and related materials. This includes:

    • Neat (pure) compound.

    • Grossly contaminated items (e.g., weigh boats, pipette tips, gloves).

    • Solutions containing the compound.

  • Never mix this waste with incompatible chemical classes such as strong acids, bases, or oxidizing agents.[2]

  • Aqueous vs. Solid Waste: Maintain separate, clearly labeled containers for solid waste (contaminated consumables) and liquid waste (solutions).

Step 2: Selecting the Appropriate Waste Container

The "Why": Container integrity is paramount to prevent leaks and exposures.[6] The container must be chemically compatible with the waste it holds and robust enough to withstand storage and transport.

Protocol:

  • Solid Waste:

    • Use a rigid, leak-proof container with a secure lid. A polyethylene (HDPE) drum or pail is a suitable choice.

    • Line the container with a heavy-duty plastic bag to facilitate easy and clean removal.

  • Liquid Waste:

    • Use a sealable, shatter-resistant container, such as a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy.

    • Ensure the container has a screw-top cap with a tight-fitting seal.

    • Crucially, never fill a liquid waste container beyond 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills from splashing during movement.

Step 3: Comprehensive Waste Labeling

The "Why": Accurate labeling is a regulatory requirement and a vital communication tool.[6] It informs personnel of the container's contents and associated hazards, ensuring it is handled correctly throughout the disposal process.

Protocol:

  • Obtain a hazardous waste label from your institution's EHS department.

  • At the moment you first add waste to the container, affix the label.

  • Fill out the label completely and legibly:

    • Write the words "Hazardous Waste."

    • List all chemical constituents by their full name, including solvents. For this waste, clearly write "1-Hydroxy Carvedilol-d3."

    • Estimate the percentage of each component.

    • Indicate the primary hazard(s), in this case, "Environmental Hazard / Aquatic Toxin."

    • Note the accumulation start date.

Step 4: Safe Interim Storage

The "Why": Proper storage within the lab minimizes the risk of spills, exposure, and unauthorized access while waste awaits collection.

Protocol:

  • Store waste containers at or near the point of generation.[6]

  • Ensure containers are kept in a designated, well-ventilated area away from general traffic.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Keep waste containers closed at all times, except when adding waste.

Step 5: Final Disposal via Licensed Contractor

The "Why": The final step, high-temperature incineration, is the environmentally preferred method for destroying pharmaceutical waste.[4][9] This process breaks down active compounds into inert elements, preventing their release into the environment.[4] This process must be handled by an EPA-licensed waste contractor to ensure regulatory compliance.[14]

Protocol:

  • When the waste container is full (or approaching the storage time limit set by your EHS), schedule a pickup through your institution's established procedures.

  • Ensure all labeling is correct and the container is securely sealed before the contractor arrives.

  • You will receive documentation (a manifest) upon collection. Retain this record as it is your proof of proper "cradle-to-grave" management of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with 1-Hydroxy Carvedilol-d3.

G cluster_assessment Waste Characterization cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Waste Generation (1-Hydroxy Carvedilol-d3) is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (Gloves, Tips, Vials) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions) is_solid->liquid_waste Liquid solid_container Select Lined HDPE Pail solid_waste->solid_container liquid_container Select 80% Full Max HDPE Carboy liquid_waste->liquid_container label_waste Affix & Complete Hazardous Waste Label (Aquatic Toxin) solid_container->label_waste liquid_container->label_waste store Store in Secondary Containment in Designated Lab Area label_waste->store request_pickup Request Pickup from EHS / Licensed Contractor store->request_pickup incinerate High-Temperature Incineration request_pickup->incinerate document Retain Disposal Manifest incinerate->document

Caption: Disposal workflow for 1-Hydroxy Carvedilol-d3 waste.

References

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical wastes. EPA NSW. [Link]

  • RCRA Pharmaceutical Waste Management Guide. Florida Department of Environmental Protection. [Link]

  • Regulating chemicals in NSW. EPA NSW. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Carvedilol Coupon. BuzzRx. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Pharmaceutical Waste Disposal & Management. Cleanaway Health. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • RCRA Pharmaceutical Hazardous Waste. Daniels Health. [Link]

  • Safe disposal of unwanted medicines. Therapeutic Goods Administration (TGA). [Link]

  • Disposal and destruction of diversion-risk medicine waste. Queensland Health. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Carvedilol AN 3.125, 6.25, 12.5 & 25 mg tablets. NPS MedicineWise. [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. WV Department of Environmental Protection. [Link]

  • ACT Legislation - Drug Waste International. DrugWaste International. [Link]

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